molecular formula C10H12BrNO2 B13580586 Ethyl 2-amino-2-(3-bromophenyl)acetate

Ethyl 2-amino-2-(3-bromophenyl)acetate

Cat. No.: B13580586
M. Wt: 258.11 g/mol
InChI Key: CGKKHOIPUJIWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-2-(3-bromophenyl)acetate is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 2-amino-2-(3-bromophenyl)acetate

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,2,12H2,1H3

InChI Key

CGKKHOIPUJIWBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=CC=C1)Br)N

Origin of Product

United States

Foundational & Exploratory

Ethyl 2-amino-2-(3-bromophenyl)acetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

Ethyl 2-amino-2-(3-bromophenyl)acetate (CAS: 380149-31-5) is a critical non-natural amino acid ester used extensively in medicinal chemistry. Structurally, it is the ethyl ester of 3-bromophenylglycine. Its significance lies in its dual functionality: the


-amino ester motif serves as a chiral building block for peptidomimetics and 

-lactam antibiotics, while the meta-bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig). This guide outlines its chemical properties, validated synthesis protocols, and strategic applications in drug discovery.

Chemical Identity & Properties

The following data establishes the baseline identity for quality control and procurement.

PropertySpecification
Chemical Name This compound
Synonyms 3-Bromophenylglycine ethyl ester; Ethyl 3-bromo-

-phenylglycinate
CAS Number 380149-31-5 (Free base)
Molecular Formula C

H

BrNO

Molecular Weight 258.11 g/mol
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (Free base)
SMILES CCOC(=O)C(N)c1cccc(Br)c1

Synthesis Protocols

Method A: Direct Esterification (Preferred Lab Scale)

Rationale: This method is the most robust for small-to-medium scale (1g – 50g) when the parent amino acid is available. It avoids the toxicity of cyanides used in the Strecker synthesis.

Reagents:

  • 3-Bromophenylglycine (CAS: 79422-73-4)

  • Thionyl Chloride (SOCl

    
    )
    
  • Absolute Ethanol (EtOH)[1][2]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl

    
     drying tube.
    
  • Solvation: Suspend 3-bromophenylglycine (10.0 g, 43.5 mmol) in absolute ethanol (100 mL) at 0°C (ice bath).

  • Activation: Dropwise add thionyl chloride (6.3 mL, 87.0 mmol, 2.0 equiv) over 30 minutes. Caution: Exothermic reaction with evolution of HCl and SO

    
     gas.
    
  • Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture in vacuo to remove excess EtOH and SOCl

      
      .
      
    • For HCl Salt: Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry.[3][4]

    • For Free Base: Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO

      
       (2 x 50 mL) to neutralize. Dry the organic layer over Na
      
      
      
      SO
      
      
      , filter, and concentrate.[4][5]
  • Yield: Expect 90–95% yield as a pale yellow oil (free base) or white solid (HCl salt).

Method B: Strecker Synthesis (Industrial/Bulk Scale)

Rationale: Economical for large-scale production starting from the aldehyde, though it requires handling toxic cyanides.

Reagents:

  • 3-Bromobenzaldehyde

  • Sodium Cyanide (NaCN) or TMSCN

  • Ammonium Chloride (NH

    
    Cl) / Ammonia
    
  • Ethanol / HCl[6]

Workflow Visualization:

Synthesis_Workflow Aldehyde 3-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3/NH4Cl Aminonitrile Amino Nitrile Imine->Aminonitrile + NaCN / TMSCN (Strecker) AminoAcid 3-Bromophenylglycine Aminonitrile->AminoAcid Acid Hydrolysis (HCl/H2O) Product This compound Aminonitrile->Product Pinner Reaction (EtOH/HCl, Direct) AminoAcid->Product Esterification (EtOH/SOCl2)

Caption: Figure 1. Synthetic pathways from aldehyde precursor to final ester. The Pinner reaction allows for a direct conversion from nitrile to ester, bypassing the isolated acid.

Applications in Drug Discovery

The utility of this compound extends beyond simple substitution. It acts as a "divergent scaffold."

Peptidomimetics & Protease Inhibitors

Phenylglycine analogs are frequently used to constrain the conformational flexibility of peptide chains. The 3-bromo substituent allows for late-stage functionalization of the phenyl ring after the amino acid has been incorporated into a peptide backbone, enabling the generation of focused libraries without re-synthesizing the peptide core.

Cross-Coupling Logic

The meta-bromo position is electronically distinct from para-substituted analogs. It allows access to 3-aryl-phenylglycines via Suzuki-Miyaura coupling, which are privileged structures in:

  • Thrombin Inhibitors: Modulating lipophilicity in the S1 pocket.

  • Beta-Lactams: Enhancing gram-negative penetration by modifying the side-chain polarity.

Scaffold Diversity Diagram:

Scaffold_Diversity Core Ethyl 2-amino-2- (3-bromophenyl)acetate Suzuki Biaryl Glycines (Suzuki Coupling) Core->Suzuki Pd(0), Ar-B(OH)2 Amide Peptide Analogs (Amide Coupling) Core->Amide R-COOH, HATU Cyclic Imidazolidinones (Cyclization) Core->Cyclic Aldehydes/Ketones Reduction Amino Alcohols (Reduction) Core->Reduction LiAlH4 / NaBH4

Caption: Figure 2.[7] Divergent synthesis capabilities.[7] The core scaffold enables access to four distinct chemical spaces: biaryls, peptides, heterocycles, and amino alcohols.

Safety & Handling

  • Hazards: The free base is an amine and ester; treat as an irritant. The hydrochloride salt is generally stable but hygroscopic.

  • Precursors: 3-Bromobenzaldehyde is a lachrymator. Thionyl chloride is corrosive and reacts violently with water.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent hydrolysis or oxidation.

References

  • Organic Syntheses. (n.d.). General Procedures for Esterification of Amino Acids. Org. Synth. Coll. Vol. 4, 424. Retrieved from [Link]

Sources

Solubility Profile & Solvent Selection Guide: Ethyl 2-amino-2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, solvent selection criteria, and experimental characterization protocols for Ethyl 2-amino-2-(3-bromophenyl)acetate .

Executive Summary & Compound Architecture

This compound is a critical chiral building block, often utilized in the synthesis of non-natural amino acids and pharmacological scaffolds. Its solubility behavior is governed by a "tug-of-war" between three structural domains:

  • The Lipophilic Domain: The 3-bromophenyl ring significantly increases

    
     (estimated ~2.1–2.3) compared to unsubstituted phenylglycine, enhancing affinity for chlorinated and aromatic solvents.
    
  • The Hydrogen-Bonding Domain: The primary amine (

    
    ) acts as both a hydrogen bond donor and acceptor, providing solubility in alcohols and polar aprotic solvents.
    
  • The Labile Ester Moiety: The ethyl ester limits stability in aqueous alkaline media, necessitating careful solvent selection to prevent hydrolysis.

Critical Distinction: This guide primarily addresses the Free Base form. The Hydrochloride (HCl) salt exhibits an inverted solubility profile (high water/methanol solubility; low organic solubility).

Theoretical Solubility Landscape

Based on Hansen Solubility Parameters (HSP) and structural analogues (Phenylglycine ethyl ester), the predicted solubility profile is categorized below.

Table 1: Predicted Solubility Profile (Free Base)

Data represents estimated saturation limits at 25°C. "High" > 100 mg/mL; "Moderate" 10-100 mg/mL; "Low" < 10 mg/mL.

Solvent ClassRepresentative SolventSolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM)Very High Strong dispersive interactions with the bromo-phenyl ring; excellent solvation of the amine.
Esters Ethyl Acetate (EtOAc)High "Like-dissolves-like" interaction with the ester tail; preferred for extraction.
Alcohols Ethanol / MethanolHigh H-bonding with the amine. Note: Potential for transesterification in Methanol upon prolonged heating.
Ethers THF / MTBEModerate-High Good solvation, though MTBE may require warming for high concentrations.
Hydrocarbons Hexanes / HeptaneLow The polar amine/ester functionality disrupts the non-polar lattice. Used as an antisolvent.
Aqueous Water (pH 7)Low The hydrophobic aromatic ring dominates. Solubility increases significantly at pH < 5 (protonation).

Experimental Validation Protocols

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

Objective: Determine exact solubility (mg/mL) with <5% error.

  • Preparation: Weigh 500 mg of the compound into a 20 mL scintillation vial.

  • Addition: Add the target solvent in 250

    
    L increments while sonicating at 25°C.
    
  • Equilibration: Once dissolution seems complete, add excess solid until a suspension persists. Stir for 24 hours at controlled temperature.

  • Filtration: Filter the supernatant through a 0.45

    
    m PTFE syringe filter (pre-saturated).
    
  • Quantification: Evaporate a known volume (

    
    ) of filtrate to dryness under vacuum and weigh the residue (
    
    
    
    ).


Protocol B: Dynamic Vapor Sorption (DVS) Screening

For solid-state stability, knowing hygroscopicity is vital. The amine moiety can be hygroscopic.

  • Risk: If the compound absorbs >2% moisture at 80% RH, avoid open handling in weighing rooms.

  • Mitigation: Store under nitrogen/argon if DVS indicates deliquescence.

Solubility-Driven Workflow Logic

The following diagrams illustrate the decision-making process for solvent selection during synthesis and purification.

Diagram 1: Solvent Selection for Reaction & Extraction

This workflow optimizes yield by matching solvent properties to the chemical state (Free Base vs. Salt).

SolventSelection Start Starting Material: This compound StateCheck Identify State Start->StateCheck FreeBase Free Base Form StateCheck->FreeBase Neutral pH Salt HCl/TFA Salt Form StateCheck->Salt Acidic pH RxnSolvent Reaction Solvent Selection FreeBase->RxnSolvent Acylation/Alkylation ExtractSolvent Extraction/Workup FreeBase->ExtractSolvent Water Water / Brine (Immiscible Phase) Salt->Water Dissolution Alcohol MeOH / EtOH (High Solubility) Salt->Alcohol Dissolution DCM DCM / CHCl3 (High Solubility) RxnSolvent->DCM Low Temp (<40°C) EtOAc Ethyl Acetate (Preferred Green Solvent) RxnSolvent->EtOAc Reflux (>70°C) ExtractSolvent->EtOAc Organic Phase ExtractSolvent->Water Aqueous Wash

Caption: Decision matrix for solvent selection based on the chemical state (Free Base vs. Salt) to maximize recovery.

Diagram 2: Crystallization & Purification Strategy

Solubility differentials are the key to high-purity isolation. This logic flow utilizes the "Antisolvent" principle.

Crystallization Crude Crude Mixture (Impurities Present) Dissolve Dissolve in Good Solvent (EtOAc or DCM) Crude->Dissolve Filter Polish Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Antisolvent (Heptane or Hexane) Filter->Antisolvent Slow Addition Nucleation Nucleation/Precipitation Antisolvent->Nucleation Cooling (0°C) Isolate Filtration & Drying (Pure Crystal) Nucleation->Isolate

Caption: Antisolvent crystallization workflow. The bromo-phenyl moiety lowers solubility in aliphatics, driving precipitation.

Application Notes for Drug Development

Reaction Solvent Suitability[1]
  • Acylation/Amide Coupling: DCM is the solvent of choice due to high solubility of the free base and compatibility with bases like TEA or DIPEA.

  • Nucleophilic Substitution: Avoid Acetone if using primary amines, as Schiff base formation (imine) is a competing side reaction. Use Acetonitrile (MeCN) or THF instead.

Stability Warning (Transesterification)

When dissolving this compound in alcohols:

  • Ethanol: Safe (matches the ester tail).

  • Methanol: High Risk. In the presence of catalytic base or acid, the ethyl ester will exchange with methanol to form the Methyl ester impurity.

    • Rule of Thumb: Always match the alcohol solvent to the ester group (Use EtOH for Ethyl esters).

Partition Coefficient (LogD)

The distribution coefficient (


) is pH-dependent:
  • pH 2.0: Compound is protonated (

    
    ). Highly water-soluble. 
    
    
    
    .
  • pH 7.4: Compound is neutral. Highly lipophilic.

    
    .[1][2][3]
    
  • Implication: To extract the compound out of water, adjust aqueous pH to >9.0 (using

    
    ) before extracting with EtOAc.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for this compound. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for HSP prediction methodology).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for standard recrystallization and extraction protocols of amino acid esters).

Sources

Structural Elucidation of Ethyl 2-amino-2-(3-bromophenyl)acetate: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-2-(3-bromophenyl)acetate (CAS: 380149-31-5) is a critical synthetic intermediate and unnatural amino acid derivative widely utilized in the development of peptidomimetics and small-molecule therapeutics[1]. The presence of the 3-bromo substitution provides an essential handle for palladium-catalyzed cross-coupling, while the alpha-amino ester moiety facilitates rapid peptide chain elongation. For drug development professionals and synthetic chemists, rigorous structural validation of this building block is paramount. This whitepaper provides an in-depth analysis of its


H and 

C Nuclear Magnetic Resonance (NMR) spectral data, explaining the underlying quantum mechanical causality of the chemical shifts, and outlines a self-validating experimental protocol for high-fidelity spectral acquisition.

Mechanistic Causality in NMR Spectral Analysis

The structural elucidation of this compound relies on understanding the electronic environments and spin-spin coupling networks within the molecule.

H NMR Chemical Shifts and Spin Systems

The


H NMR spectrum can be divided into three distinct regions, each governed by specific electronic effects:
  • The Aliphatic Ester Terminus: The ethyl group exhibits classic first-order coupling. The methyl group (-CH

    
    ) appears as a triplet near 1.20 ppm. The methylene protons (-CH
    
    
    
    -) are heavily deshielded by the adjacent ester oxygen, shifting downfield to ~4.15 ppm. Expert Insight: Because the adjacent
    
    
    -carbon is a chiral center, these methylene protons are technically diastereotopic. On high-field spectrometers (
    
    
    400 MHz), this may manifest as a complex multiplet (the AB part of an ABX
    
    
    system) rather than a simple
    
    
    pseudo-quartet.
  • The

    
    -Methine and Amine Core:  The 
    
    
    
    -proton is highly deshielded by both the anisotropic effect of the aromatic ring and the electron-withdrawing carbonyl group, resonating as a sharp singlet at ~4.55 ppm. The primary amine (-NH
    
    
    ) protons typically appear as a broad singlet around 1.90 ppm. This broadening is caused by the quadrupolar relaxation of the adjacent
    
    
    N nucleus and intermediate chemical exchange rates with trace moisture in the solvent.
  • The 3-Bromophenyl Aromatic Network: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously acting as a weak resonance donor (+R). This creates a distinct non-first-order spin system. H-2, flanked by the bromine and the

    
    -substituent, appears as a narrow multiplet near 7.55 ppm due to long-range meta-coupling (
    
    
    
    Hz) to H-4 and H-6. H-5, the most sterically unhindered proton, appears as a distinct triplet at ~7.20 ppm (
    
    
    Hz).
C NMR Chemical Shifts

The


C spectrum provides a direct map of the carbon skeleton. The ester carbonyl carbon is highly deshielded (~173.5 ppm). The most diagnostic signal is the C-3 aromatic carbon attached to the bromine atom; the "heavy atom effect" of bromine shields this carbon, pushing it upfield to ~122.5 ppm compared to standard aromatic carbons. The 

-carbon appears at ~58.5 ppm, characteristic of an amino acid derivative.

Spectral Data Summaries

The following tables summarize the validated NMR parameters for this compound in CDCl


 at 298 K.

Table 1:


H NMR Spectral Data (400 MHz, CDCl

)
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
H-2 (Ar)7.55t (or narrow m)

,

1HAromatic proton ortho to Br and R
H-4 (Ar)7.40dt (or ddd)

,

1HAromatic proton para to R
H-6 (Ar)7.30dt (or ddd)

,

1HAromatic proton para to Br
H-5 (Ar)7.20t

,

1HAromatic proton meta to Br and R

-CH
4.55s-1HMethine proton
O-CH

4.15q (or m)

2HEthyl methylene (diastereotopic)
-NH

1.90br s-2HAmine protons (exchangeable)
-CH

1.20t

3HEthyl methyl

Table 2:


C NMR Spectral Data (100 MHz, CDCl

)
Carbon PositionChemical Shift (

, ppm)
TypeMechanistic Note
C=O (Ester)173.5QuaternaryDeshielded by electronegative oxygen
C-1 (Ar)143.0QuaternaryAttached to

-carbon
C-4 (Ar)131.0CHPara to

-substituent
C-2 (Ar)130.5CHOrtho to Br and

-substituent
C-5 (Ar)130.0CHMeta to both substituents
C-6 (Ar)125.5CHPara to Br
C-3 (Ar)122.5QuaternaryShielded by Br heavy atom effect
O-CH

61.5CH

Deshielded by ester oxygen

-CH
58.5CHDeshielded by amine and ester
-CH

14.0CH

Aliphatic methyl

Standardized Experimental Protocols for NMR Acquisition

To ensure reproducibility and trust in the structural assignment, a self-validating experimental workflow must be employed. Poor sample preparation is the leading cause of spectral artifacts, such as line broadening and poor shimming[2]. The following step-by-step methodology ensures optimal resolution and sensitivity, establishing a closed-loop verification system[3].

Step-by-Step Methodology

Step 1: Sample Preparation & Filtration

  • Weigh 15–20 mg of this compound for

    
    H NMR, or 50–70 mg for 
    
    
    
    C NMR.
  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Critical Action: Filter the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Particulate matter creates microscopic magnetic susceptibility gradients, severely distorting field homogeneity and causing uncorrectable line broadening[2].

  • Ensure the solvent height is exactly 45–50 mm to optimize the filling factor within the probe coil[3].

Step 2: Instrument Tuning and Shimming

  • Insert the sample into the magnet and allow 2–3 minutes for thermal equilibration (standardized to 298 K).

  • Lock the spectrometer to the deuterium frequency of CDCl

    
    .
    
  • Perform automated or manual shimming (adjusting Z, Z

    
    , Z
    
    
    
    , and Z
    
    
    gradients) until the lock signal is maximized and stable[4]. For high-resolution work, the solvent residual peak (CHCl
    
    
    at 7.26 ppm) should have a full width at half maximum (FWHM) of
    
    
    1.0 Hz.

Step 3: Data Acquisition (Self-Validating Suite)

  • 1D

    
    H NMR:  Acquire using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2.0 seconds.
    
  • 1D

    
    C NMR:  Acquire using a power-gated decoupling sequence (zgpg30) to eliminate C-H splitting while retaining Nuclear Overhauser Effect (NOE) enhancement. Use a minimum of 512 scans.
    
  • Validation (DEPT-135): Run a DEPT-135 experiment to differentiate carbon types. CH and CH

    
     signals will phase positive, CH
    
    
    
    signals will phase negative, and quaternary carbons (C=O, C-1, C-3) will disappear, validating the assignments in Table 2.

Step 4: Spectral Processing

  • Apply a mild exponential window function (Line Broadening, LB = 0.3 Hz for

    
    H; 1.0 Hz for 
    
    
    
    C) prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing resolution.
  • Perform zero-order and first-order phase correction manually to ensure purely absorptive line shapes.

  • Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm (or the residual CHCl

    
     peak to 7.26 ppm).
    

Visualizations

The following diagrams map the operational workflow and the underlying quantum mechanical logic of the molecule's spin systems.

NMR_Workflow Prep Sample Preparation Shim Tuning & Shimming Prep->Shim Acq Data Acquisition Shim->Acq Proc Spectral Processing Acq->Proc

Caption: Standardized workflow for high-resolution NMR data acquisition and processing.

Spin_Coupling H2 H-2 (~7.55) H4 H-4 (~7.40) H2->H4 ⁴J ≈ 1.5 Hz H6 H-6 (~7.30) H2->H6 ⁴J ≈ 1.5 Hz H5 H-5 (~7.20) H5->H4 ³J ≈ 7.8 Hz H5->H6 ³J ≈ 7.8 Hz

Caption: Spin-spin coupling network (J-coupling) of the 3-bromophenyl aromatic protons.

References

  • Title: NMR Sample Preparation - Western University Source: Western University (uwo.ca) URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: BRUKER NMR TRAINING - Magnetic Resonance Research Center Source: University of Notre Dame URL: [Link]

Sources

Thermodynamic Properties and Dissolution Kinetics of 3-Bromophenylglycine Ethyl Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

The development of complex active pharmaceutical ingredients (APIs), including proteoglycan mimetics and advanced bisphosphonate conjugates, frequently relies on unnatural amino acid building blocks. Among these, 3-bromophenylglycine ethyl ester and its derivatives serve as critical chiral intermediates (1)[1]. The presence of the meta-bromo substituent introduces significant steric bulk and a strong hydrophobic moment, while the ethyl ester moiety masks the native carboxylic acid, preventing zwitterion formation.

Understanding the thermodynamic properties of these derivatives—specifically their solubility, dissolution enthalpy (


), and Gibbs free energy (

)—is paramount for optimizing crystallization, purification, and formulation processes. This whitepaper synthesizes field-proven methodologies for determining and modeling the thermodynamic behavior of 3-bromophenylglycine ethyl ester derivatives, drawing upon established principles for related phenylglycine analogues (2)[2].

Thermodynamic Principles of Dissolution

The dissolution of a crystalline solid into a solvent is governed by the disruption of the crystal lattice (an endothermic process) and the subsequent solvation of the molecules (an exothermic process). For halogenated phenylglycine esters, the bulky bromine atom disrupts the highly ordered hydrogen-bonding network typical of unsubstituted amino acids. This lowers the crystal lattice energy, thereby shifting the thermodynamic equilibrium toward higher solubility in moderately polar organic solvents (3)[3].

Mathematical Modeling of Solubility

To accurately capture the temperature dependence of solubility, two primary models are utilized:

1. The Ideal Van't Hoff Equation: Assumes that the enthalpy of dissolution is independent of temperature.



(Where 

is the mole fraction solubility,

is the universal gas constant, and

is absolute temperature).

2. The Modified Apelblat Equation: Preferred for non-ideal solutions (like ethanol/water mixtures), as it accounts for the temperature dependence of the dissolution enthalpy, which is critical for associating solvents (2)[2].



Experimental Methodologies

To ensure scientific integrity and reproducibility, the determination of thermodynamic parameters must rely on a self-validating experimental system. The Static Gravimetric Method is the gold standard for this purpose.

Protocol A: Static Gravimetric Determination of Mole Fraction Solubility

Causality Note: Gravimetric analysis is chosen over HPLC for pure binary systems because it eliminates calibration curve drift and directly measures the thermodynamic equilibrium mass, provided the solid phase remains stable.

  • Preparation: Add an excess amount of 3-bromophenylglycine ethyl ester to 20 mL of the selected solvent (e.g., pure ethanol, methanol, or binary mixtures) in a jacketed glass vessel.

  • Thermostatic Equilibration: Seal the vessel and agitate using a magnetic stirrer at a constant temperature (±0.05 K) for 72 hours .

    • Why 72 hours? Halogenated aromatic esters can exhibit slow dissolution kinetics due to poor solvent wetting. A 72-hour window guarantees true thermodynamic equilibrium rather than a metastable kinetic state.

  • Phase Separation: Cease agitation and allow the suspension to settle for 12 hours isothermally.

  • Isothermal Filtration: Extract 5 mL of the clear supernatant using a pre-heated syringe equipped with a 0.22 μm PTFE filter.

    • Why pre-heated? If the syringe is at room temperature, the localized temperature drop will cause immediate micro-precipitation, artificially lowering the measured solubility.

  • Vacuum Drying: Transfer the filtrate to a pre-weighed glass vial. Evaporate the solvent under reduced pressure (0.1 MPa) at 313.15 K until a constant mass is achieved (verified by three consecutive weighings with <0.1 mg variance).

  • Calculation: Calculate the mole fraction solubility (

    
    ) using the mass of the solute and the evaporated solvent.
    

Workflow A 1. Solvent & Solute Preparation B 2. Thermostatic Equilibration (72h) A->B C 3. Isothermal Filtration (0.22 μm) B->C D 4. Vacuum Drying & Constant Mass C->D E 5. Mole Fraction Calculation D->E

Fig 1. Static gravimetric workflow for determining thermodynamic solubility equilibrium.

Protocol B: Thermodynamic Parameter Extraction

Once solubility data across a temperature gradient (e.g., 283.15 K to 323.15 K) is obtained, thermodynamic parameters are extracted to validate the spontaneity of the dissolution.

  • Data Input: Plot

    
     versus 
    
    
    
    .
  • Model Fitting: Apply non-linear regression using the Levenberg-Marquardt algorithm to fit the data to the Modified Apelblat equation.

  • Statistical Validation: Calculate the Root-Mean-Square Deviation (RMSD). The system is considered self-validated if RMSD < 5%.

  • Parameter Derivation:

    • Calculate

      
       from the slope of the Van't Hoff plot.
      
    • Calculate

      
      .
      
    • Calculate

      
      .
      

Modeling Data Empirical Solubility Data (Mole Fraction) Models Thermodynamic Models (Apelblat / Van't Hoff) Data->Models Fit Non-linear Regression (Levenberg-Marquardt) Models->Fit Valid Statistical Validation (RMSD < 5%) Fit->Valid Output Gibbs Free Energy, Enthalpy, Entropy Valid->Output

Fig 2. Computational pipeline for extracting dissolution thermodynamic parameters.

Quantitative Data Presentation

The thermodynamic behavior of 3-bromophenylglycine ethyl ester is highly solvent-dependent. Because the molecule lacks a free carboxylic acid (due to esterification) and features a lipophilic bromophenyl ring, it exhibits non-ideal behavior in highly polar protic solvents like water, but near-ideal behavior in alcohols.

Below is a summarized table of representative apparent thermodynamic parameters for the dissolution of halogenated phenylglycine ester derivatives at standard reference temperature (298.15 K), extrapolated from established literature on structurally homologous unnatural amino acids (4)[4].

Solvent SystemTemp Range (K)

(kJ/mol)

(J/mol·K)

(kJ/mol)
Dissolution Driver
Water (pH 7.0) 283.15 - 323.15+ 38.45+ 42.10+ 25.90Entropy-driven
Methanol 283.15 - 323.15+ 18.20+ 65.30- 1.27Enthalpy-Entropy co-driven
Ethanol 283.15 - 323.15+ 22.15+ 78.45- 1.24Entropy-driven
Ethyl Acetate 283.15 - 323.15+ 14.50+ 55.20- 1.95Enthalpy-driven

Data Interpretation: The large positive


 in water indicates that dissolution is non-spontaneous at room temperature, which is expected given the hydrophobic nature of the 3-bromo substituent. Conversely, the negative 

in ethyl acetate and alcohols demonstrates spontaneous dissolution. The positive

across all solvents confirms that the dissolution process is universally endothermic; heat must be absorbed to break the solute's crystal lattice.

Conclusion

The thermodynamic profiling of 3-bromophenylglycine ethyl ester derivatives reveals a highly lipophilic, endothermically dissolving compound whose solubility is heavily dictated by solvent polarity and hydrogen-bonding capacity. By employing rigorous static gravimetric methodologies and Modified Apelblat modeling, researchers can accurately map the temperature-solubility design space. This thermodynamic mapping is an indispensable prerequisite for designing scalable anti-solvent or cooling crystallization processes during the downstream processing of advanced pharmaceutical intermediates.

References

  • Hua Sun, et al. "Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling." ResearchGate. Available at:[Link][3]

  • Yue Zhao, et al. "Solubility Behavior of N-Carbobenzoxy-l-2-phenylglycine in 11 Pure and a Binary Ethanol + Water Solvent Systems at 283.15–323.15 K." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link][2]

  • Panitch, Alyssa, et al. "Proteoglycan mimetics for enhanced wound healing, angiogenesis, and vascular repair." US Patent US20230346960A1. Available at:[1]

  • Lam, Kit S., et al. "LLP2A-bisphosphonate conjugates for osteoporosis treatment." US Patent US9561256B2. Available at:[4]

Sources

Methodological & Application

Application Note: Optimized Protocols for the Hydrolysis of Ethyl 2-amino-2-(3-bromophenyl)acetate to Free Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

Ethyl 2-amino-2-(3-bromophenyl)acetate is a highly valuable unnatural amino acid building block. The meta-bromo substitution serves as a versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in active pharmaceutical ingredient (API) synthesis.

Converting this ester to its corresponding free carboxylic acid—2-amino-2-(3-bromophenyl)acetic acid—requires precise control over reaction conditions. Because the molecule is an


-amino ester with an electron-withdrawing 3-bromophenyl ring, the acidity of the 

-proton is elevated. This structural feature dictates the choice of hydrolysis methodology based on the stereochemical requirements of your workflow:
  • The Causality of Base Catalysis (Protocol A): Base-catalyzed saponification (using LiOH) is rapid and occurs under mild, low-temperature conditions. The electron-withdrawing bromo-arene accelerates the nucleophilic attack of the hydroxide on the carbonyl. However, this same electronic effect stabilizes the

    
    -carbanion (enolate). If the starting ester is enantioenriched, basic conditions can lead to rapid racemization. This method is strictly recommended for racemic  starting materials or when stereochemical erosion is inconsequential [1].
    
  • The Causality of Acid Catalysis (Protocol B): Refluxing in strong aqueous acid (6N HCl) is the gold standard for preserving stereochemical integrity. Under highly acidic conditions, the

    
    -amino group (
    
    
    
    ) is fully protonated to an ammonium cation. The localized positive charge strongly repels incoming nucleophiles/bases and drastically increases the activation energy required for
    
    
    -deprotonation, effectively shutting down the enolization/racemization pathway [2, 4].
The Isoelectric Isolation Strategy

Regardless of the cleavage method, isolating the highly polar, amphoteric amino acid via standard organic extraction is impossible. The product must be isolated via isoelectric precipitation . By adjusting the aqueous solution exactly to the molecule's isoelectric point (pI


 5.5–6.0), the compound adopts its zwitterionic form (net neutral charge), minimizing its hydration energy and inducing crystallization [1, 2].

Hydrolysis Pathway Visualization

HydrolysisWorkflow cluster_Base Protocol A: Base Catalysis cluster_Acid Protocol B: Acid Catalysis Start This compound (Starting Material) BaseHyd LiOH·H2O (2.0 eq) THF/MeOH/H2O, 0 °C to RT Start->BaseHyd Mild / Racemic AcidHyd 6N Aqueous HCl Reflux (100 °C), 12-16 h Start->AcidHyd Robust / Chiral BaseSalt Lithium Salt Intermediate (Aqueous Phase) BaseHyd->BaseSalt BaseNeut Acidify (1M HCl) to pH 5.5 - 6.0 BaseSalt->BaseNeut Isoelectric Isoelectric Precipitation (Zwitterion Formation) BaseNeut->Isoelectric AcidSalt Hydrochloride Salt (Concentrated in vacuo) AcidHyd->AcidSalt AcidNeut Neutralize (NH4OH) to pH 5.5 - 6.0 AcidSalt->AcidNeut AcidNeut->Isoelectric Product 2-amino-2-(3-bromophenyl)acetic acid (Free Acid) Isoelectric->Product Filtration & Wash

Figure 1: Parallel decision-tree workflows for the base-catalyzed and acid-catalyzed hydrolysis of the ester.

Methodological Comparison & Quantitative Data

Table 1: Strategic Comparison of Hydrolysis Methods
ParameterProtocol A (Base Catalysis)Protocol B (Acid Catalysis)
Primary Reagent LiOH·H

O (2.0 eq)
6N HCl (Aqueous)
Temperature 0 °C

25 °C
100 °C (Reflux)
Reaction Time 2 – 4 hours12 – 16 hours
Racemization Risk High (Enolate formation)Low (Ammonium shielding)
Best Applied To Racemic mixtures, rapid screeningEnantioenriched (chiral) substrates
Table 2: Reagent Parameters (10 mmol Scale)
MaterialMW ( g/mol )EquivalentsAmountRole
This compound258.111.02.58 gStarting Material
Lithium Hydroxide Monohydrate41.962.00.84 gHydrolytic Base (Prot. A)
6N Hydrochloric Acid36.46Excess20 mLHydrolytic Acid (Prot. B)
THF / MeOH / H

O (2:1:1)
N/ASolvent40 mLCo-solvent system (Prot. A)

Step-by-Step Experimental Protocols

Protocol A: Mild Base-Catalyzed Hydrolysis (For Racemic Substrates)

Self-Validating Principle: The biphasic nature of the reaction will homogenize as the hydrophobic ester is converted into the highly water-soluble lithium carboxylate salt.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.58 g, 10.0 mmol).

  • Solvent Addition: Dissolve the ester in 20 mL of Tetrahydrofuran (THF) and 10 mL of Methanol (MeOH). Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Dissolve LiOH·H

    
    O (0.84 g, 20.0 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 10 minutes to prevent localized exotherms.
    
  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2–4 hours.

    • In-Process Control: Monitor via TLC (Ethyl Acetate/Hexanes 1:1, Ninhydrin stain) or LC-MS. The reaction is complete when the starting material mass (

      
       258/260[M+H]
      
      
      
      ) is entirely replaced by the product mass (
      
      
      230/232[M+H]
      
      
      ).
  • Volatile Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath at 30 °C) to remove THF and MeOH. Do not evaporate to dryness; leave the aqueous layer intact.

  • Organic Wash: Extract the remaining aqueous layer with Diethyl Ether or Dichloromethane (2

    
     15 mL) to remove any unreacted organic impurities. Discard the organic layer.
    
  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0 °C. Insert a calibrated pH probe. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 5.5 to 6.0 . A dense white precipitate (the zwitterion) will form [1].

  • Isolation: Stir the suspension at 0 °C for 30 minutes to ensure complete crystallization. Filter the solid through a Büchner funnel, wash with ice-cold water (2

    
     5 mL) followed by cold acetone (5 mL), and dry under high vacuum to afford the free acid.
    
Protocol B: Acid-Catalyzed Hydrolysis (For Enantioenriched Substrates)

Self-Validating Principle: Harsh acidic reflux ensures complete cleavage while the permanent positive charge on the amine prevents


-proton abstraction, locking the stereocenter in place.
  • Reaction Setup: To a 100 mL heavy-walled round-bottom flask, add this compound (2.58 g, 10.0 mmol).

  • Acid Addition: Add 20 mL of 6N aqueous HCl. Attach a water-cooled reflux condenser.

  • Reflux: Heat the heterogeneous mixture to a gentle reflux (block temperature

    
     110 °C). As the reaction proceeds, the ester will hydrolyze and dissolve into the aqueous phase as the hydrochloride salt. Maintain reflux for 12–16 hours[2, 4].
    
    • In-Process Control: Cool a 50

      
      L aliquot, dilute with water, and analyze via LC-MS to confirm the disappearance of the ester peak.
      
  • Concentration: Once complete, cool the reaction to room temperature. Concentrate the mixture to absolute dryness under reduced pressure to remove excess HCl and water. The resulting solid is the 2-amino-2-(3-bromophenyl)acetic acid hydrochloride salt.

  • Reconstitution: Dissolve the crude hydrochloride salt in a minimum amount of deionized water (approx. 10-15 mL). Filter through a Celite pad if any insoluble particulates are present.

  • Isoelectric Precipitation (Critical Step): Cool the solution to 0 °C. Using a calibrated pH meter, carefully add a mild base (e.g., 10% aqueous NH

    
    OH or 1M NaOH) dropwise until the pH reaches 5.5 to 6.0 . The free amino acid will precipitate as a white to off-white solid [1, 2].
    
  • Isolation: Filter the precipitate via vacuum filtration. Wash sequentially with ice-cold water (5 mL) and cold ethanol (5 mL). Dry thoroughly in a vacuum oven at 40 °C.

Troubleshooting & Analytical Validation

  • No Precipitation at pH 6.0: If the zwitterion fails to precipitate, the aqueous solution may be too dilute. Concentrate the neutralized aqueous layer under reduced pressure until the volume is reduced by 50%, then cool to 4 °C overnight to induce crystallization.

  • Over-acidification in Protocol A: If you overshoot the pH (e.g., pH drops to 2.0), the amino acid will re-dissolve as the hydrochloride salt. Simply back-titrate with 0.5M NaOH until pH 5.5 is restored.

  • NMR Validation:

    
    H NMR (D
    
    
    
    O + NaOD) should show the diagnostic
    
    
    -proton singlet around
    
    
    4.5–4.8 ppm. The ethyl ester signals (quartet at
    
    
    4.2 ppm, triplet at
    
    
    1.2 ppm) must be completely absent.

References

  • Process for the preparation of DL-phenylglycine esters (US3887606A).Google Patents.
  • 2-Aryl-2-nitroacetates as Central Precursors to Aryl Nitromethanes,

    
    -Ketoesters, and 
    
    
    
    -Amino Acids.
    PMC - National Institutes of Health. Retrieved from:[Link]
  • Process for the preparation of DL-phenyl-glycine amide (EP0002297A2).European Patent Office.

Application Note: Ethyl 2-amino-2-(3-bromophenyl)acetate as a Chiral Linchpin in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Strategy

Ethyl 2-amino-2-(3-bromophenyl)acetate (also known as 3-bromophenylglycine ethyl ester) represents a high-value chiral linchpin in medicinal chemistry. Unlike standard amino acids, this scaffold offers two orthogonal vectors for diversification:

  • The

    
    -Amino Ester Core:  Allows for rapid peptidomimetic assembly, cyclization into lactams (e.g., isoindolinones), or conversion to chiral diamines.
    
  • The meta-Bromo Handle: A pre-installed activation site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage modification of the aromatic side chain without disturbing the chiral center.

This guide details the protocols for resolving this compound into its enantiomerically pure forms and utilizing it in chemoselective cross-coupling reactions.

Critical Protocol A: Enzymatic Kinetic Resolution

Rationale: Phenylglycine derivatives are notoriously prone to racemization due to the high acidity of the benzylic


-proton. Chemical resolution often requires harsh bases or heat. Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CAL-B)  offers a mild, scalable alternative that operates at neutral pH and ambient temperature, preserving stereochemical integrity.
Workflow Visualization

The following diagram illustrates the selective hydrolysis of the (


)-enantiomer, leaving the (

)-ester intact.

EnzymaticResolution Racemic Racemic This compound Enzyme Immobilized CAL-B (pH 7.2 Phosphate Buffer / MTBE) Racemic->Enzyme Hydrolysis Selective Hydrolysis (25°C, 24-48h) Enzyme->Hydrolysis Separation Acid/Base Extraction Hydrolysis->Separation 50% Conversion ProductS (S)-Acid (Aqueous Phase) Separation->ProductS pH Adjustment ProductR (R)-Ester (Organic Phase) Separation->ProductR Evaporation

Caption: Kinetic resolution workflow separating the (S)-acid and (R)-ester via enzymatic hydrolysis.

Step-by-Step Methodology

Reagents:

  • Racemic this compound (10 g, ~38.7 mmol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 1.0 g (10% w/w)

  • Methyl tert-butyl ether (MTBE) (100 mL)

  • Phosphate Buffer (0.1 M, pH 7.2) (100 mL)

Procedure:

  • Biphasic Setup: Dissolve the racemic ester in MTBE (100 mL). Add the phosphate buffer (100 mL). The biphasic system ensures the ester remains dissolved while the enzyme operates at the interface.

  • Initiation: Add the immobilized CAL-B. Stir vigorously at 25°C. Note: Do not heat above 30°C to minimize thermal racemization.

  • Monitoring (Self-Validation):

    • Sample 50 µL of the organic layer every 4 hours.

    • Analyze via Chiral HPLC (see Section 4).

    • Stop Point: Terminate reaction when the enantiomeric excess (

      
      ) of the remaining ester reaches >99% (typically near 50-52% conversion).
      
  • Workup:

    • Filter off the immobilized enzyme (can be recycled).

    • Separate the layers.

    • Organic Layer: Contains the (

      
      )-Ester . Dry over Na₂SO₄ and concentrate.
      
    • Aqueous Layer: Contains the (

      
      )-Amino Acid . Acidify to pH 5.5 (isoelectric point) to precipitate the zwitterionic amino acid, or use ion-exchange chromatography for isolation.
      

Critical Protocol B: Chemoselective Suzuki-Miyaura Coupling

Rationale: The challenge is to couple the aryl bromide without racemizing the sensitive amino ester or poisoning the catalyst with the free amine. We utilize a Buchwald Precatalyst (XPhos Pd G2) which activates quickly and operates under mild basic conditions.

Reaction Pathway

SuzukiCoupling Start Chiral (R)-Ester (3-Bromo Handle) Reagents Boronic Acid (R-B(OH)2) XPhos Pd G2 (2 mol%) K3PO4 (2.0 equiv) Start->Reagents Conditions THF:H2O (4:1) 40°C, 4-6 h Reagents->Conditions Product Functionalized Chiral Amino Ester Conditions->Product Retention of Chirality

Caption: Chemoselective cross-coupling preserving the sensitive alpha-chiral center.

Step-by-Step Methodology

Reagents:

  • (R)-Ethyl 2-amino-2-(3-bromophenyl)acetate (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (0.02 equiv)

  • Base: K₃PO₄ (2.0 equiv) - Crucial: Weaker bases like carbonate or phosphate are preferred over alkoxides to prevent alpha-deprotonation.

  • Solvent: THF:Water (4:1) degassed.

Procedure:

  • Degassing: Sparge the solvent mixture with argon for 15 minutes. Oxygen is the enemy of active Pd species and can promote side reactions.

  • Assembly: In a glovebox or under argon flow, charge the reaction vessel with the amino ester, boronic acid, base, and catalyst.

  • Reaction: Add the degassed solvent. Seal and stir at 40°C .

    • Expert Tip: Do not reflux. The oxidative addition to the Ar-Br bond is facile; high heat is unnecessary and risks racemization.

  • Scavenging: After completion (TLC/LCMS), add a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium. This is critical for biological testing of the product.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Analytical Quality Control

Data integrity is paramount. The following parameters must be met to validate the "Building Block" status.

ParameterSpecificationMethodNotes
Chemical Purity >98%HPLC-UV (254 nm)Impurities <0.5%
Enantiomeric Excess >99%

Chiral HPLCColumn: Chiralpak AD-HMobile Phase: Hexane:IPA (90:10) + 0.1% DEAFlow: 1.0 mL/min
Residual Palladium <10 ppmICP-MSCritical for biological assays
Water Content <0.5%Karl FischerEsters are hydrolytically unstable
Self-Validating the Chiral Method

To ensure your chiral HPLC method is valid:

  • Inject the racemic starting material first. You must see two baseline-resolved peaks (Resolution

    
    ).
    
  • Inject your resolved product. It should align perfectly with one of the racemic peaks, with the other peak absent (or <0.5% area).

References

  • Enzymatic Resolution of Phenylglycine Analogs

    • Source: Vertex AI Search / ACS Publications. "Enzymatic Dynamic Kinetic Resolution of 3-Bromo/Methylsulfonyl-dl-Phenylalanine Ethyl Ester."
    • Relevance: Establishes the viability of hydrolases (Alcalase/CAL-B)
    • URL:[Link] (Generalized link to journal based on search context).

  • Cross-Coupling on Sensitive Chiral Amines

    • Source: Chemical Science. "Pd-catalyzed cross-coupling of alpha-amino esters."
    • Relevance: Supports the use of mild bases (Phosphate)
    • URL:[Link]

  • Applications in Drug Design (COX-2 Inhibitors)

    • Source: MDPI Molbank.[1] "Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate."[1][2]

    • Relevance: Demonstrates the biological utility of bromophenyl-glycine hybrid molecules.
    • URL:[Link][1][2][3]

  • Source: Enamine / BOC Sciences. "Chiral Building Blocks Selection.

Sources

Peptide coupling procedures using Ethyl 2-amino-2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Peptide Coupling Strategies for 3-Bromophenylglycine Derivatives

Executive Summary & Molecule Profile

Ethyl 2-amino-2-(3-bromophenyl)acetate is a specialized non-canonical amino acid building block. Structurally, it is a derivative of phenylglycine (Phg) featuring a meta-bromo substitution. This molecule offers two distinct advantages in drug discovery:

  • Conformational Constraint: The bulky phenyl ring at the

    
    -carbon restricts backbone flexibility, favoring specific secondary structures (e.g., 
    
    
    
    -turns).
  • Synthetic Versatility: The aryl bromide serves as a "sleeping handle" for late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid library generation from a single peptide precursor.

However, this molecule presents a severe synthetic challenge : Racemization . The electron-withdrawing nature of the 3-bromo group, combined with the phenyl ring, dramatically increases the acidity of the


-proton, making the stereocenter highly labile under standard basic coupling conditions.

This guide details protocols to couple this residue while maintaining >98% chiral integrity.

The Critical Challenge: Electronic-Induced Racemization

To successfully use this building block, one must understand the "Electronic Trap." Unlike alanine or leucine, where the


-proton is relatively inert, phenylglycine derivatives stabilize the deprotonated enolate via benzylic resonance.
  • The Aggravator: The 3-Bromo group is electron-withdrawing (Inductive effect, -I). This pulls electron density from the ring, which in turn pulls density from the

    
    -carbon, lowering the pKa of the 
    
    
    
    -proton further than in unsubstituted phenylglycine.
  • The Risk: Standard bases like DIPEA (Diisopropylethylamine) or DBU are strong enough to abstract this proton during the slow activation kinetics caused by steric hindrance, leading to total racemization.

Racemization cluster_0 Mechanism of Chiral Loss L_Isomer L-Isomer (Active) Enolate Planar Enolate (Stabilized by Br-Ph) L_Isomer->Enolate H+ Abstraction (Fast w/ -I effect) Base Base (DIPEA) Base->Enolate Racemate Racemic Mixture (L + D Isomers) Enolate->Racemate Reprotonation

Figure 1: Mechanism of base-catalyzed racemization exacerbated by the electron-withdrawing Bromine substituent.

Protocol A: N-Terminal Elongation (Target as Nucleophile)

Scenario: You are coupling an amino acid (e.g., Fmoc-Ala-OH) TO the free amine of this compound.

Challenge: The nucleophilicity of the amine is reduced by the electron-withdrawing phenyl ring (pKa ~6.5 vs. ~10 for alkyl amines). Reactions will be sluggish. Advantage: Racemization risk is low here because the target molecule is not being activated; it is merely the acceptor.

Reagents:

  • Coupling Agent: HATU (High reactivity required to overcome low nucleophilicity).

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine). Avoid DIPEA.

  • Solvent: DMF (Anhydrous).

Step-by-Step:

  • Preparation: Dissolve 1.2 eq of the incoming amino acid (e.g., Fmoc-AA-OH) and 1.2 eq of HATU in anhydrous DMF.

  • Activation: Add 2.5 eq of Collidine . Stir for 1 minute. Note: Collidine is a weaker base than DIPEA, sufficient to activate HATU but less likely to cause base-catalyzed side reactions.

  • Addition: Add 1.0 eq of this compound (dissolved in minimal DMF) to the activated mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[1][2]

    • Why RT? Since the target amine is not activated, we can use RT to push the reaction of the sluggish amine without fearing racemization of the acceptor.

Protocol B: C-Terminal Elongation (Target as Electrophile)

Scenario: You have hydrolyzed the ester and are coupling the 3-bromophenylglycine acid TO a downstream amine.

Challenge: EXTREME RACEMIZATION RISK. The moment the carboxylic acid of this residue is activated (e.g., as an O-At ester), the


-proton becomes highly acidic.

Reagents:

  • Coupling Agent: COMU or HATU.[3][4]

  • Additive: Oxyma Pure or HOAt (Crucial for suppressing racemization).[3][5]

  • Base: TMP (Collidine) only. Strictly NO DIPEA/TEA.

  • Temperature: 0°C (Ice bath).

Step-by-Step:

  • Temperature Control: Cool the reaction vessel (containing the amine component) and the solution of 3-bromophenylglycine (free acid) to 0°C.

  • Activation (In situ): To the amino acid solution (1.0 eq), add HATU (1.0 eq) and HOAt (1.0 eq).

  • Base Addition: Add Collidine (2.0 eq) dropwise.

    • Critical: Do not pre-activate for more than 30 seconds. Prolonged lifetime of the active ester increases racemization.

  • Coupling: Immediately transfer the activated mixture to the amine component.

  • Incubation: Maintain at 0°C for 1 hour , then allow to warm to 10°C slowly over 2 hours.

    • Validation: Check chiral purity immediately. If racemization >5%, switch to DIC/Oxyma (slower, but pH neutral).

Protocol C: Late-Stage Diversification (Suzuki-Miyaura)

Value Add: Utilizing the 3-Bromo handle to install biaryl systems on the peptide backbone.

Reagents:

  • Catalyst:

    
     (Robust, air-stable).
    
  • Base:

    
     (Mild, tolerates peptide bonds).
    
  • Solvent: DME/Water (4:1).

Workflow:

Suzuki Start Peptide-Br Precursor Mix Add Boronic Acid (R-B(OH)2) + Pd(dppf)Cl2 (5 mol%) Start->Mix Base Add K3PO4 (3 eq) Degas (Ar sparge) Mix->Base Heat Heat to 80°C 4-12 Hours Base->Heat Workup Filter (Celite) Purify (Prep-HPLC) Heat->Workup

Figure 2: Suzuki-Miyaura cross-coupling workflow for 3-bromophenylglycine peptides.

Data Summary & Troubleshooting

Table 1: Coupling Reagent Compatibility Matrix

VariableRecommendationScientific Rationale
Base Collidine (TMP) pKa ~7.4. Strong enough to deprotonate acid, too weak to abstract

-proton.
Base (Avoid) DIPEA / TEApKa >10. Causes rapid enolization of activated phenylglycines.
Activator HATU / HOAt Fast kinetics are required to "outrun" the racemization rate.
Alternative DIC / OxymaUse if HATU fails chiral QC. Slower, but "base-free" (neutral pH).
Solvent DMF / NMPStandard polarity required.[6] DCM often too slow for sterically hindered AAs.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Steinauer, R., et al. (1989).[7] Racemization of Phenylglycine during Peptide Synthesis.[8] International Journal of Peptide and Protein Research. (Foundational text on Phg racemization mechanisms).

Sources

Application Note: Enzymatic Kinetic Resolution of Ethyl 2-amino-2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Biocatalysis Scientists, and API Process Development Professionals.

Executive Summary & Mechanistic Rationale

Ethyl 2-amino-2-(3-bromophenyl)acetate is a critical unnatural amino acid building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), including chiral ligands and peptide mimetics. Due to the difficulty of resolving sterically hindered phenylglycine derivatives via classical diastereomeric salt crystallization, biocatalytic kinetic resolution offers a highly scalable, green, and stereoselective alternative.

This application note details two orthogonal enzymatic strategies for the kinetic resolution of the racemic ester:

  • Enzymatic Hydrolysis using Alcalase (Subtilisin Carlsberg).

  • Enzymatic N-Acylation using immobilized Candida antarctica Lipase B (CAL-B).

Biocatalyst Causality & Stereopreference

Alcalase (Subtilisin Carlsberg): Subtilisin possesses a well-defined hydrophobic S1 binding pocket that is evolutionarily optimized for L-amino acids[1]. For phenylglycine derivatives, the L-configuration corresponds to the (S)-enantiomer. The meta-bromo substitution increases the substrate's lipophilicity, which enhances binding affinity within the S1 pocket compared to unsubstituted phenylglycine[2]. The enzyme selectively positions the (S)-ester for nucleophilic attack by the catalytic Ser221, leaving the (R)-ester unreacted.

CAL-B (Novozym 435): In anhydrous organic media, CAL-B catalyzes the N-acylation of the primary amine. The stereospecificity follows Kazlauskas' rule for primary amines with an alpha-chiral center. The steric bulk of the 3-bromophenyl group restricts rotational freedom within the catalytic funnel, forcing the enzyme to preferentially accommodate and acylate the (R)-enantiomer[3]. Using an activated acyl donor (e.g., ethyl methoxyacetate) makes the acylation irreversible, driving the reaction to high enantiomeric excess.

Quantitative Comparison of Resolution Strategies

The following table summarizes the operational parameters and expected outcomes for both orthogonal methods.

ParameterMethod A: Enzymatic HydrolysisMethod B: Enzymatic N-Acylation
Biocatalyst Alcalase 2.4L (Subtilisin Carlsberg)Novozym 435 (Immobilized CAL-B)
Reaction Medium Aqueous Phosphate Buffer (pH 8.0) / 10% MeCNAnhydrous MTBE (Methyl tert-butyl ether)
Co-reactant H₂OEthyl methoxyacetate (Acyl donor)
Target Enantiomer (S)-Acid & (R)-Ester(R)-Amide & (S)-Ester
Typical E-value > 100> 200
Optimal Conversion 45 - 48%48 - 50%
Product ee > 98% (for unreacted ester)> 99% (for unreacted ester)

Process Workflow Visualization

Workflow cluster_A Method A: Alcalase Hydrolysis cluster_B Method B: CAL-B N-Acylation Racemate rac-Ethyl 2-amino-2-(3-bromophenyl)acetate (Starting Material) EnzA Alcalase / pH 8.0 Buffer (Stereoselective Ester Cleavage) Racemate->EnzA EnzB Novozym 435 / MTBE / Acyl Donor (Stereoselective Amine Acylation) Racemate->EnzB ProdA1 (S)-2-amino-2-(3-bromophenyl)acetic acid (Aqueous Phase) EnzA->ProdA1 Hydrolyzed ProdA2 (R)-Ethyl 2-amino-2-(3-bromophenyl)acetate (Organic Phase) EnzA->ProdA2 Unreacted ProdB1 (R)-N-Acyl-2-amino-2-(3-bromophenyl)acetate (Organic Phase) EnzB->ProdB1 Acylated ProdB2 (S)-Ethyl 2-amino-2-(3-bromophenyl)acetate (Aqueous Extraction) EnzB->ProdB2 Unreacted

Fig 1: Enzymatic kinetic resolution pathways for rac-Ethyl 2-amino-2-(3-bromophenyl)acetate.

Validated Experimental Protocols

Protocol A: Alcalase-Mediated Enantioselective Hydrolysis

Logic & Causality: This protocol operates under pH-stat control. As the (S)-ester hydrolyzes, it generates (S)-carboxylic acid, which lowers the pH. Because Alcalase undergoes reversible structural deactivation below pH 7.5, continuous titration with NaOH is mandatory to sustain catalytic velocity[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 50.0 g (193.7 mmol) of rac-Ethyl 2-amino-2-(3-bromophenyl)acetate in 50 mL of acetonitrile. The co-solvent is required to prevent substrate precipitation in the aqueous buffer.

  • Reaction Setup: Add the substrate solution to 450 mL of 0.1 M sodium phosphate buffer (pH 8.0) in a jacketed reactor maintained at 25 °C. Stir at 400 rpm.

  • Enzyme Addition & pH-Stat Control: Add 5.0 mL of Alcalase 2.4L (Novozymes). Immediately initiate an automated pH-stat titrator loaded with 1.0 M NaOH, set to maintain pH 8.0.

  • Reaction Termination (Self-Validating Step): Monitor the NaOH consumption. Stop the reaction exactly when 93.0 mL of 1.0 M NaOH has been consumed (corresponds to 48% conversion) to ensure the remaining (R)-ester achieves >98% ee.

  • Phase Separation & Isolation:

    • Extract the reaction mixture with Ethyl Acetate (3 × 200 mL) while maintaining the aqueous phase at pH 8.0. The unreacted (R)-ester partitions into the organic layer.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the (R)-ester.

    • Acidify the remaining aqueous phase to pH 2.0 using 6 M HCl. The (S)-acid will precipitate or can be extracted with fresh Ethyl Acetate.

Protocol B: CAL-B-Mediated N-Acylation

Logic & Causality: This protocol requires strictly anhydrous conditions. MTBE is utilized because its low polarity preserves the essential water hydration shell around the immobilized CAL-B enzyme without promoting competitive ester hydrolysis[3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 1 L round-bottom flask, dissolve 50.0 g (193.7 mmol) of rac-Ethyl 2-amino-2-(3-bromophenyl)acetate in 500 mL of anhydrous MTBE.

  • Acyl Donor Addition: Add 34.1 g (290.5 mmol, 1.5 eq) of ethyl methoxyacetate. Add 10 g of activated 4Å molecular sieves to scavenge trace moisture.

  • Biocatalysis: Add 5.0 g of Novozym 435 (immobilized CAL-B). Incubate the suspension in an orbital shaker at 40 °C and 250 rpm.

  • Monitoring: Monitor the reaction via chiral HPLC. Terminate the reaction upon reaching 50% conversion (typically 24–36 hours).

  • Enzyme Recovery: Filter the mixture through a sintered glass funnel to recover the Novozym 435 beads (which can be washed with cold MTBE and reused for up to 5 cycles).

  • Product Separation:

    • Transfer the filtrate to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 150 mL). The unreacted (S)-ester becomes protonated and partitions into the aqueous phase.

    • The organic layer contains the neutral (R)-amide . Wash with brine, dry over Na₂SO₄, and concentrate.

    • To recover the (S)-ester, basify the acidic aqueous phase to pH 9.0 using Na₂CO₃ and extract with Dichloromethane.

Analytical Validation (Chiral HPLC)

To verify the enantiomeric excess (ee) and E-value, utilize the following chromatographic conditions:

  • Column: Daicel Chiralcel OD-H (250 × 4.6 mm, 5 µm) or Crownpak CR(+).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Temperature: 25 °C. (Note: Baseline resolution of the enantiomers must be confirmed using a racemic standard prior to analyzing reaction aliquots).

References

  • Dynamic kinetic resolution of phenylglycine esters via lipase-catalysed ammonolysis. Tetrahedron: Asymmetry 1999, 10 (9), 1739-1750.

  • A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry 2014, 16, 4170-4174.

  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society 2015, 137 (12), 3996–4009.

  • Hydrolases in Organic Synthesis: General Features of Subtilisin, Chymotrypsin, and Other Proteases and Amidases. Wiley-VCH, 2006.

  • Resolution of Amino Acids in a Mixture of 2-Methyl-2-propanol/water (19:1) Catalyzed by Alcalase via in Situ Racemization of One Antipode Mediated by Pyridoxal 5-Phosphate. The Journal of Organic Chemistry 1994, 59 (25), 7580–7584.

Sources

Procedure for Schiff base formation with Ethyl 2-amino-2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Schiff Base Formation with Ethyl 2-amino-2-(3-bromophenyl)acetate

Executive Summary

This technical guide details the optimized protocols for synthesizing Schiff bases (imines) utilizing This compound (CAS: 14062-30-7 / 62123-80-2) as the amine precursor. This


-amino ester scaffold is a critical intermediate in the synthesis of non-natural amino acids, imidazolidinones, and chiral pharmacophores.

Due to the electron-withdrawing nature of the 3-bromophenyl substituent and the hydrolytic instability of the ester moiety, standard imine formation protocols often suffer from low conversion or competitive hydrolysis. This guide provides two distinct, field-validated workflows: Method A (Molecular Sieve Dehydration) for reactive aldehydes and Method B (Azeotropic Distillation) for sterically hindered ketones.

Pre-Reaction Considerations & Chemical Logic

The Reactant Profile[1][2][3]
  • Compound: this compound

  • Molecular Weight: 258.11 g/mol [1][2]

  • Physical State: Often supplied as a Hydrochloride (HCl) salt to ensure stability.

  • Reactivity Challenge: The

    
    -proton is acidic, and the ester is susceptible to hydrolysis. The 3-bromophenyl group exerts an inductive effect (
    
    
    
    ), slightly decreasing the nucleophilicity of the amine compared to aliphatic amino esters.
Critical Control Points
  • Salt Neutralization: If starting with the HCl salt, the free amine must be liberated in situ or prior to reaction. Incomplete neutralization inhibits the nucleophilic attack; excess base can catalyze ester hydrolysis/racemization.

  • Water Management: Schiff base formation is a reversible equilibrium (

    
    ). Removal of water is thermodynamically required to drive conversion to 
    
    
    
    .
  • Acid Catalysis: A specific range of pH (

    
    ) is optimal. Too acidic (
    
    
    
    ) protonates the amine, deactivating it. Too basic (
    
    
    ) fails to activate the carbonyl electrophile.

Mechanistic Insight

The reaction proceeds via a nucleophilic addition-elimination pathway. The rate-determining step is often the dehydration of the carbinolamine intermediate.

SchiffBaseMechanism Start Amine + Carbonyl (R-NH2 + O=CR'R'') Step1 Hemiaminal (Carbinolamine) Start->Step1 Nucleophilic Attack (k1) Step2 Protonated Hemiaminal Step1->Step2 Acid Catalyst (H+) Protonation of OH End Schiff Base (Imine) (R-N=CR'R'') Step2->End Elimination (-H2O) (k2, RDS) Water H2O Byproduct Step2->Water

Figure 1: Acid-catalyzed condensation mechanism. The elimination of water (Step 2


 End) is driven by dehydrating agents.

Experimental Protocols

Method A: Molecular Sieve Dehydration (Standard)

Best for: Reactive Aldehydes (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) and unstable imines.

Materials:

  • This compound HCl (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Triethylamine (

    
    ) (1.0 equiv)
    
  • Magnesium Sulfate (

    
    , anhydrous) or 
    
    
    
    Molecular Sieves (Activated)
  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Free Basing: In a flame-dried round-bottom flask, suspend the amino ester HCl salt (1.0 mmol, 294 mg) in anhydrous DCM (5 mL). Add

    
     (1.0 mmol, 
    
    
    
    ) and stir for 15 minutes at room temperature until the solution clears.
  • Addition: Add the aldehyde (1.05 mmol) in one portion.

  • Dehydration: Immediately add activated

    
     Molecular Sieves (
    
    
    
    substrate) or anhydrous
    
    
    (
    
    
    ).
  • Reaction: Stir vigorously at Room Temperature (

    
    )  under nitrogen atmosphere.
    
    • Checkpoint: Monitor by TLC (usually complete in 2--6 hours). Look for the disappearance of the aldehyde spot.

  • Workup: Filter the mixture through a pad of Celite to remove sieves/salts. Wash the pad with dry DCM.

  • Isolation: Concentrate the filtrate in vacuo at low temperature (

    
    ) to yield the crude imine.
    
    • Note: Most imines from this scaffold are oils or low-melting solids and are best used immediately in the next step.

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Ketones (e.g., Benzophenone), hindered substrates, or large-scale batches.

Materials:

  • This compound (Free base preferred)

  • Ketone (1.1 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)

  • Solvent: Toluene (Anhydrous)

Protocol:

  • Setup: Equip a 2-neck flask with a Dean-Stark trap and a reflux condenser. Fill the trap with toluene.

  • Charging: Dissolve the amino ester (free base) and ketone in Toluene (

    
     concentration).
    
  • Catalysis: Add p-TsOH monohydrate (5 mol%).

  • Reflux: Heat the mixture to reflux (

    
    ). Maintain reflux until water collection in the trap ceases (typically 4--12 hours).
    
  • Workup: Cool to room temperature. Wash the organic phase with saturated

    
     (
    
    
    
    ) and Brine (
    
    
    ) to remove the acid catalyst.
  • Drying: Dry over

    
    , filter, and concentrate.
    

Workflow Visualization

ProtocolSelection Input Start: this compound CheckSalt Is it HCl Salt? Input->CheckSalt Neut Neutralize (DCM/Et3N) CheckSalt->Neut Yes CheckSub Electrophile Type? CheckSalt->CheckSub No (Free Amine) Neut->CheckSub MethodA Method A: DCM + Mol. Sieves (Room Temp) CheckSub->MethodA Aldehyde MethodB Method B: Toluene + Dean-Stark (Reflux) CheckSub->MethodB Ketone / Hindered Workup Filtration/Concentration MethodA->Workup MethodB->Workup Product Final Imine Product Workup->Product

Figure 2: Decision tree for selecting the optimal synthesis protocol based on substrate and salt form.

Characterization & Quality Control

Data validation is crucial as imines can hydrolyze on silica gel columns.

TechniqueExpected Signal / ObservationNotes
1H NMR

8.2 -- 8.6 ppm (

, s,

)
Diagnostic singlet for aldimines. Disappearance of aldehyde CHO (

).
IR Spectroscopy

(

stretch)
Strong, sharp band. Distinct from Carbonyl (

for ester).[3]
TLC Shift in

vs. Aldehyde
Warning: Imines may streak or hydrolyze on acidic silica. Use

-treated plates (2%

in eluent).
Stability Color change (Yellowing)Imines oxidize/hydrolyze over time. Store under Argon at

.

Troubleshooting Guide

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Water contamination.

    • Fix: Reactivate Molecular Sieves (heat to

      
       under vacuum). Ensure solvent is distilled or from a fresh Sure/Seal bottle.
      
  • Issue: Product Hydrolysis during Purification.

    • Cause: Silica gel acidity.

    • Fix: Avoid column chromatography if possible. Use recrystallization (Hexane/EtOAc) or use the crude product directly. If chromatography is necessary, deactivate silica with 1%

      
      .
      
  • Issue: Racemization (if using chiral starting material).

    • Cause: High temperature or excess base.

    • Fix: Use Method A (Room Temp). Switch base to milder inorganic base (

      
      ) or minimize 
      
      
      
      exposure time.

References

  • O'Donnell, M. J. (2004).

    
    -Amino Acids from the Benzophenone Imines of Glycine Derivatives." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Look, G. C., Murphy, M. M., Campbell, D. A., & Gallop, M. A. (1996). "Trimethylorthoformate: A Mild and Effective Dehydrating Reagent for Solution and Solid Phase Imine Formation." Tetrahedron Letters, 36(17), 2937–2940. Link

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link

  • ChemicalBook. (2023). "Ethyl 2-(3-bromophenyl)-2-oxoacetate and derivatives - Properties and Safety." Link

Sources

Scalable synthesis of Ethyl 2-amino-2-(3-bromophenyl)acetate from 3-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a scalable, two-step protocol for the synthesis of Ethyl 2-amino-2-(3-bromophenyl)acetate starting from 3-bromobenzaldehyde . The target molecule is a critical non-natural amino acid scaffold, serving as a versatile building block for peptidomimetics and a cross-coupling partner via the aryl bromide moiety.

The method utilizes a robust Strecker synthesis followed by a Pinner alcoholysis . Unlike traditional hydrolysis-esterification sequences which require isolating the zwitterionic amino acid, this route provides direct access to the ester salt, minimizing unit operations and maximizing throughput.

Key Performance Indicators (KPIs)
ParameterSpecification
Overall Yield 60–75% (2 steps)
Purity >98% (HPLC)
Scale Suitability Gram to Kilogram
Critical Safety Cyanide Management (Step 1), HCl Gas Handling (Step 2)

Retrosynthetic Analysis & Mechanism

The synthesis disconnects the


-amino ester into the corresponding 

-aminonitrile, which is derived from the parent aldehyde.
Reaction Mechanism (DOT Visualization)

StreckerPinner Aldehyde 3-Bromobenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH4Cl - H2O Nitrile α-Aminonitrile Imine->Nitrile + NaCN (Strecker) Imidate Imidate Salt (Pinner Intermediate) Nitrile->Imidate + EtOH / HCl(g) (Pinner) Ester Ethyl 2-amino-2- (3-bromophenyl)acetate Imidate->Ester + H2O Hydrolysis

Figure 1: Mechanistic pathway from aldehyde to amino ester via Strecker and Pinner reactions.[1][2][3][4][5][6][7]

Process Safety Management (PSM)[1]

CRITICAL WARNING: This protocol involves Sodium Cyanide (NaCN) and Hydrogen Chloride gas (HCl) . These are High Hazard chemicals.

  • Cyanide Handling:

    • Engineering Control: All weighing and reactions must occur in a certified fume hood with a dedicated scrubber or bleach trap.

    • PPE: Double nitrile gloves, chemical apron, and full face shield.

    • Quenching: Keep a solution of 10% Sodium Hypochlorite (Bleach) readily available to neutralize spills and treat aqueous waste. Never acidify cyanide waste.

  • HCl Gas:

    • Thermal Hazard: Dissolving HCl gas in ethanol is highly exothermic. Active cooling is required to prevent solvent boiling and pressure buildup.

Experimental Protocols

Step 1: Synthesis of 2-amino-2-(3-bromophenyl)acetonitrile (Strecker Reaction)[1]

This step installs the amine and nitrile functionalities simultaneously.

Reagents:

  • 3-Bromobenzaldehyde (1.0 equiv)[1]

  • Ammonium Chloride (1.2 equiv)[1]

  • Sodium Cyanide (1.1 equiv)[1]

  • Solvent: Methanol / Water (1:1 v/v)[1][8]

  • Ammonium Hydroxide (25% aq, 2.0 equiv)[1]

Protocol:

  • Preparation: In a round-bottom flask equipped with an overhead stirrer, dissolve Ammonium Chloride (1.2 eq) in Water (5 vol relative to aldehyde). Add Ammonium Hydroxide (2.0 eq).

  • Aldehyde Addition: Dissolve 3-Bromobenzaldehyde (1.0 eq) in Methanol (5 vol) and add this solution to the aqueous ammonium mixture. Stir for 15 minutes at room temperature.

  • Cyanide Addition: Carefully add Sodium Cyanide (1.1 eq) as a solution in Water (2 vol) dropwise over 30 minutes.

    • Note: Maintain internal temperature < 30°C.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 12–16 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:3) should show consumption of aldehyde (

      
      ) and formation of a new polar spot (
      
      
      
      ).
  • Workup:

    • Dilute with Ethyl Acetate (10 vol) and Water (5 vol).

    • Separate phases. Wash the organic layer with Water (2 x 5 vol) and Brine (5 vol).

    • Cyanide Waste: Treat all aqueous washes with 10% Bleach solution in a dedicated waste container.

  • Isolation: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure.
    
    • Purification: The crude aminonitrile is typically sufficiently pure (>90%) for the next step. If necessary, recrystallize from Ethanol/Hexane.

Step 2: Pinner Alcoholysis to this compound[1]

This step converts the nitrile directly to the ethyl ester using acid catalysis under anhydrous conditions.

Reagents:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Aminonitrile (from Step 1)[1][9]
    
  • Ethanol (Absolute, anhydrous)[1]

  • HCl gas (generated or from cylinder) or Acetyl Chloride (alternative HCl source)[1]

Protocol:

  • Setup: Equip a 3-neck flask with a gas inlet tube, thermometer, and a drying tube (CaCl2). Place in an ice/salt bath (-10°C).

  • Solvation: Dissolve the crude

    
    -aminonitrile in Absolute Ethanol (10 vol).
    
  • Acidification (Pinner Salt Formation):

    • Method A (Gas Cylinder): Bubble dry HCl gas into the solution slowly.[10] Maintain temperature < 10°C. Saturation is reached when the solution increases in weight by approx. 30-35%.[1]

    • Method B (Acetyl Chloride): If gas handling is unavailable, add Acetyl Chloride (3.0 equiv) dropwise to the ethanol solution at 0°C (generates HCl in situ).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Then, heat to reflux (80°C) for 2–3 hours.

    • Chemistry: The initial stirring forms the imidate; reflux with trace moisture (or added water after imidate formation) effects the hydrolysis to the ester.

  • Workup:

    • Concentrate the reaction mixture to remove excess Ethanol/HCl.

    • Resuspend the residue in Water (10 vol).

    • Neutralization:[1] Carefully adjust pH to ~8.0 using saturated

      
       or 
      
      
      
      solution. Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
    • Note: Do not leave the free base ester in aqueous base for prolonged periods to avoid saponification.

  • Isolation: Dry organic layer (

    
    ), filter, and concentrate.
    
  • Salt Formation (Optional but Recommended): To store the product stably, redissolve the oil in Ethanol and add 1.0 eq of HCl (in ether or dioxane). Filter the precipitated This compound Hydrochloride salt.[1]

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Strecker Reaction cluster_1 Step 2: Pinner Alcoholysis Reactor1 Reactor 1: Aldehyde + NH4Cl + MeOH Dosing Dosing Pump: NaCN (aq) Addition Reactor1->Dosing Quench Phase Separation (Aq. Waste to Bleach) Reactor1->Quench Reactor2 Reactor 2: Nitrile + EtOH Quench->Reactor2 Crude Nitrile HCl_Gen HCl Gas Sparging (Active Cooling < 10°C) Reactor2->HCl_Gen Hydrolysis Reflux / Hydrolysis Reactor2->Hydrolysis Isolation Neutralization & Crystallization Hydrolysis->Isolation

Figure 2: Operational workflow emphasizing critical control points (Yellow) and safety boundaries.

Analytical Characterization

Validation of the final product (Free Base):

  • Appearance: Yellowish to colorless oil (Free base) or White solid (HCl salt).

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.60 (s, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.2-7.3 (m, 2H, Ar-H).[1]
      
    • 
       4.60 (s, 1H, CH -NH2).[1]
      
    • 
       4.15 (q, 2H, O-CH2 -CH3).[1]
      
    • 
       1.20 (t, 3H, O-CH2-CH3 ).[1]
      
    • 
       2.00 (bs, 2H, NH2).
      
  • IR Spectroscopy:

    • Disappearance of Nitrile peak (~2240 cm⁻¹).

    • Appearance of Ester Carbonyl (~1735 cm⁻¹).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) HCN loss due to heat.[1]Ensure reactor is sealed and Temp < 30°C. Check NH4Cl stoichiometry.
Amide Byproduct (Step 2) Water present during HCl addition.[8]Dry the nitrile thoroughly. Use anhydrous Ethanol.
Incomplete Reaction (Step 2) Insufficient HCl concentration.Weigh the flask to ensure >30% w/w HCl uptake.

References

  • Strecker Synthesis Overview

    • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids." Chemical Reviews.

  • Pinner Reaction Mechanism & Protocol

    • Pinner, A. (1877).[4][6][7][11] "Ueber die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft.

  • Sodium Cyanide Safety Guidelines

    • CDC/NIOSH. "Sodium Cyanide: Systemic Agent." The Emergency Response Safety and Health Database.

  • Synthesis of Arylglycine Derivatives

    • Organic Chemistry Portal.[11] "Synthesis of alpha-Amino Acids."

Sources

Troubleshooting & Optimization

Technical Support Center: Esterification of 3-Bromophenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield & Purity in Methyl Ester Synthesis

Executive Summary & Core Directive

The Challenge: Esterification of 3-bromophenylglycine (3-Br-Phg) presents a dual challenge common to phenylglycine derivatives: racemization and solubility-driven yield loss . Unlike aliphatic amino acids, the benzylic proton in 3-Br-Phg is significantly more acidic (


 vs. 25+ for alanine), making the chiral center highly labile, especially under basic workup conditions or excessive thermal stress.

The Solution: This guide moves beyond generic protocols. We recommend a Thionyl Chloride (


) / Methanol  system, strictly controlled at low temperatures during addition, followed by a non-aqueous workup. This method isolates the product as the hydrochloride salt, stabilizing the amine and preventing the racemization often seen during free-basing.

Standard Operating Procedure (SOP)

Protocol: Low-Temperature Thionyl Chloride Activation

Use this protocol for high-yield synthesis (>90%) with retention of optical purity.

Reagents:

  • (S)-3-Bromophenylglycine (1.0 eq)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)
    
  • Anhydrous Methanol (Solvent, 0.5 M concentration relative to substrate)

  • Precipitation Solvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

    
    )
    

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 2-neck round bottom flask (RBF) and equip it with a magnetic stir bar, reflux condenser, and drying tube (

    
     or 
    
    
    
    line).
  • Solvent Charge: Add anhydrous Methanol to the RBF. Cool to 0°C using an ice-water bath.

  • Activation (Critical): Add

    
     dropwise via a pressure-equalizing addition funnel over 20–30 minutes.
    
    • Why? This generates the active reagent (methyl chlorosulfite/HCl) without overheating the solution. Exotherms >10°C can degrade the reagent and darken the reaction mixture.

  • Substrate Addition: Add solid 3-bromophenylglycine in one portion.

    • Note: The amino acid will not dissolve immediately. It will go into solution as it converts to the ester hydrochloride.

  • Reaction:

    • Stir at 0°C for 30 minutes.

    • Remove ice bath and warm to Room Temperature (RT) for 1 hour.

    • Heat to mild reflux (65°C) for 3–6 hours. Monitor by TLC (System: 10% MeOH in DCM; stain with Ninhydrin).

  • Workup (The "Yield Saver"):

    • Concentrate the mixture in vacuo to ~20% of the original volume. Do not distill to dryness (this traps acid and creates gums).

    • Add cold MTBE or

      
       (10x volume) to the residue while stirring vigorously.
      
    • The product will precipitate as a white/off-white solid (Hydrochloride salt).

    • Filter, wash with cold ether, and dry under vacuum.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Solubility Issues

Q: I see no precipitate after adding ether. Where is my product?

  • Diagnosis: The solution is likely too dilute or contains too much residual methanol. Methanol is a strong solvent for the hydrochloride salt.

  • Fix: Rotovap the reaction mixture further down (until it is a thick oil) before adding the antisolvent (ether/MTBE).

  • Pro Tip: If an oil forms instead of a solid ("oiling out"), scratch the inner wall of the flask with a glass rod or add a seed crystal. Sonication for 2 minutes can also induce crystallization.

Q: My yield is <50%. Is the reaction incomplete?

  • Diagnosis: Likely moisture contamination.

    
     reacts violently with water to form 
    
    
    
    and
    
    
    . If your methanol was "wet," the
    
    
    was consumed by water rather than activating the alcohol.
  • Fix: Use anhydrous methanol (water content <0.05%). Increase

    
     equivalents to 4.0–5.0 eq to act as a water scavenger.
    
Category B: Purity & Racemization[1]

Q: My optical rotation is lower than reported. Did I racemize the product?

  • Diagnosis: Phenylglycine derivatives racemize easily via an enol intermediate if the temperature is too high or if any base is used.

  • Mechanism: The electron-withdrawing bromine on the phenyl ring increases the acidity of the

    
    -proton, making it easier to remove.
    
  • Fix:

    • Never perform an aqueous basic workup (e.g.,

      
       wash) if you need the chiral material. Isolate as the HCl salt.
      
    • Limit reflux time. If conversion is slow, add more

      
       rather than increasing temperature.
      

Q: The product turned yellow/brown during reflux.

  • Diagnosis: Oxidation of the amine or thermal decomposition.

  • Fix: Ensure an inert atmosphere (

    
     or Ar) is maintained. The color is often superficial; a wash with cold acetone during filtration can remove colored impurities from the salt.
    

Comparative Data: Method Selection

ParameterSOCl₂ / MeOH (Recommended) H₂SO₄ / MeOH (Fisher) TMSCl / MeOH (Alternative)
Yield 90–98% 75–85%85–95%
Reaction Time 4–8 Hours12–24 Hours8–16 Hours
Racemization Risk Low (if T < 70°C)Moderate (Long heat)Very Low (Mildest conditions)
Workup Precipitation (Clean)Aqueous extraction (Messy)Evaporation (Clean)
Byproducts

(Gas), HCl

(Equilibrium issue)
TMS-O-Me (Volatile)

Visualizing the Workflow

Figure 1: Reaction Workflow & Decision Tree

Caption: Step-by-step logic flow for the esterification of 3-bromophenylglycine, including critical decision points for troubleshooting oiling-out and low yields.

G Start Start: 3-Br-Phg + MeOH Activation Add SOCl2 at 0°C (Exotherm Control) Start->Activation Reflux Reflux 65°C (3-6 Hours) Activation->Reflux Check TLC Check: Complete? Reflux->Check MoreSOCl2 Add 1.0 eq SOCl2 Continue Reflux Check->MoreSOCl2 No Concentrate Concentrate to Thick Oil Check->Concentrate Yes MoreSOCl2->Reflux Precipitate Add MTBE/Ether (Antisolvent) Concentrate->Precipitate Result Result: Solid or Oil? Precipitate->Result Filter Filter & Dry (Product: HCl Salt) Result->Filter Solid Scratch Scratch Glass / Sonicate / Seed Result->Scratch Oil/Gum Scratch->Filter

Figure 2: The Racemization Trap

Caption: Mechanism of racemization in phenylglycine derivatives. The electron-withdrawing 3-bromo group stabilizes the planar enolate intermediate, promoting loss of chirality.

Racemization cluster_risk Risk Factors L_Isomer L-Isomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Deprotonation (-H+) Base Base / Heat Racemate Racemic Mixture (L + D) Enolate->Racemate Reprotonation (+H+) R1 3-Bromo Group (Inductive Effect) R2 Basic Workup (NaHCO3/NaOH) R3 Prolonged Reflux

[2][3][4][5]

FAQ: Senior Scientist Insights

Q: Can I store the free base ester? A: It is highly discouraged. The free base of phenylglycine esters is unstable and prone to diketopiperazine formation (dimerization) and rapid racemization. Store it as the hydrochloride salt at -20°C. It is stable for months in this form.

Q: Why use MTBE instead of Diethyl Ether? A: MTBE has a higher boiling point and is less prone to forming explosive peroxides. However, diethyl ether often yields a drier, more powdery precipitate. If using MTBE, ensure it is ice-cold to minimize solubility losses.

Q: Can I use TMSCl instead of Thionyl Chloride? A: Yes. TMSCl (Trimethylsilyl chloride) is an excellent, milder alternative.

  • Protocol: Add TMSCl (2.5 eq) to Methanol at 0°C, then add the amino acid. Stir at RT overnight.

  • Benefit: No

    
     gas evolution and generally cleaner profiles for sensitive substrates, though it is more expensive.
    

References

  • Thionyl Chloride Activation Mechanism & Protocol

    • Source: Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids."
    • URL:[Link]

  • Racemization Risks in Phenylglycine Derivatives: Source: Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis."
  • TMSCl Alternative Method

    • Source: MDPI. "A Convenient Synthesis of Amino Acid Methyl Esters."
    • URL:[Link]

  • General Workup & Solubility Troubleshooting

    • Source: University of Rochester.[1] "Workup Troubleshooting & Tricks."

    • URL:[Link]

Sources

Technical Support Center: Strategies for Preventing Racemization of Ethyl 2-amino-2-(3-bromophenyl)acetate During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 2-amino-2-(3-bromophenyl)acetate and facing challenges with maintaining its stereochemical integrity during experimental workup. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you minimize or prevent racemization.

Understanding the Challenge: The Instability of α-Amino Esters

This compound is a valuable building block in pharmaceutical synthesis. However, its chiral center at the α-carbon is prone to racemization, particularly under basic or acidic conditions encountered during typical aqueous workups. Phenylglycine and its derivatives are known to be more susceptible to racemization compared to other α-amino acids.[1] This increased susceptibility is due to the direct attachment of the bulky aromatic sidechain to the α-carbon, which can stabilize the intermediate carbanion or enolate formed during the racemization process.[1]

The loss of a specific enantiomer can lead to a mixture of stereoisomers, which may exhibit different pharmacological activities and could complicate purification processes. Therefore, controlling the stereochemistry of this compound is critical for the successful synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate), resulting in the loss of optical activity. For this compound, the chiral center is the α-carbon bonded to the amino group, the phenyl ring, the ester, and a hydrogen atom. The acidic nature of this α-proton makes it susceptible to removal under certain conditions, leading to a planar intermediate that can be re-protonated from either face, resulting in a loss of the original stereochemistry.[1][2] This is a significant concern because the biological activity of a chiral molecule is often associated with a single enantiomer.

Q2: What are the primary factors that induce racemization during workup?

A2: The primary drivers of racemization for α-amino esters during workup are:

  • pH: Both strongly acidic and strongly basic conditions can catalyze racemization. Basic conditions directly promote the abstraction of the α-proton, while acidic conditions can catalyze enolization of the ester group.[2] Studies have shown that D/L ratios of amino acids increase with increasing pH, particularly above pH 9.[3][4]

  • Temperature: Higher temperatures accelerate the rate of racemization.[5] Therefore, conducting workup procedures at reduced temperatures is highly recommended.

  • Solvent: The choice of solvent can influence the rate of racemization. Protic solvents can participate in proton exchange, potentially facilitating racemization.

  • Presence of certain reagents: Some reagents, like aliphatic ketones in the presence of carboxylic acids, can accelerate racemization.[6]

Q3: Are there specific pH ranges I should target or avoid during extraction?

A3: Yes. It is crucial to carefully control the pH during aqueous extractions.

  • For acidic washes: Use a mildly acidic solution (e.g., pH 4-5) to protonate the amine, allowing for extraction into the aqueous phase while minimizing acid-catalyzed racemization. Very low pH should be avoided.

  • For basic washes: To remove acidic impurities, use a weak base like sodium bicarbonate (a saturated solution has a pH of ~8.3). Avoid strong bases like sodium hydroxide or potassium carbonate, as high pH significantly increases the rate of racemization.[3][4] The goal is to deprotonate acidic impurities without significantly deprotonating the α-carbon of your product.

Troubleshooting Guide: Minimizing Racemization During Workup

This section provides a systematic approach to troubleshooting and optimizing your workup protocol to preserve the stereochemical integrity of this compound.

Core Principle: The Mechanism of Racemization

The primary mechanism of racemization for α-amino esters involves the deprotonation of the α-carbon to form a planar enolate intermediate. Reprotonation can then occur from either side, leading to a mixture of enantiomers. The phenyl group in this compound can further stabilize this intermediate through resonance, making it particularly susceptible.[1]

**.dot graph RacemizationMechanism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes Start [label="(S)-Enantiomer", fillcolor="#4285F4"]; Intermediate [label="Planar Enolate\nIntermediate", shape=ellipse, fillcolor="#EA4335"]; End_S [label="(S)-Enantiomer", fillcolor="#4285F4"]; End_R [label="(R)-Enantiomer", fillcolor="#34A853"];

// Edges Start -> Intermediate [label=" Deprotonation\n(Base-catalyzed)"]; Intermediate -> End_S [label="Reprotonation"]; Intermediate -> End_R [label="Reprotonation"]; } .dot** Caption: Base-catalyzed racemization of an α-amino ester.

Recommended Workup Protocol to Prevent Racemization

This protocol is designed to minimize contact time with harsh pH conditions and to maintain a low temperature throughout the process.

Step 1: Quenching the Reaction

  • Action: At the completion of your reaction, cool the reaction mixture to 0-5 °C in an ice bath.

  • Rationale: Lowering the temperature significantly reduces the rate of all chemical reactions, including racemization.

Step 2: Initial Organic Extraction

  • Action: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Rationale: This prepares the mixture for the subsequent washing steps.

Step 3: Mild Acidic Wash

  • Action: Wash the organic layer with a pre-chilled, dilute solution of a weak acid, such as 5% aqueous citric acid or a pH 4-5 buffer solution.

  • Rationale: This step removes basic impurities. Using a weak acid minimizes the risk of acid-catalyzed racemization.

Step 4: Mild Basic Wash

  • Action: Wash the organic layer with a pre-chilled, saturated aqueous solution of sodium bicarbonate.

  • Rationale: This removes acidic impurities. Sodium bicarbonate provides a mildly basic environment that is less likely to cause significant racemization compared to stronger bases.[3][4]

Step 5: Brine Wash and Drying

  • Action: Wash the organic layer with pre-chilled brine (saturated aqueous NaCl) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Rationale: Thoroughly drying the organic phase is important before solvent removal.

Step 6: Solvent Removal

  • Action: Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a bath temperature ≤ 30 °C).

  • Rationale: Minimizing heat exposure during solvent removal is the final step in preserving the stereochemical integrity of the product.

WorkupWorkflow

Quantitative Data Summary
ParameterRecommended ConditionRationale
Temperature 0-5 °C for all aqueous stepsReduces the rate of racemization.[5]
Acidic Wash pH 4-5Removes basic impurities with minimal risk of acid-catalyzed racemization.
Basic Wash pH ~8.3 (Saturated NaHCO₃)Removes acidic impurities while avoiding strongly basic conditions that accelerate racemization.[3][4]
Solvent Evaporation Bath temperature ≤ 30 °CPrevents thermal degradation and racemization.
Advanced Troubleshooting

Scenario 1: Significant Racemization is Still Observed with the Recommended Protocol.

  • Potential Cause: The compound may be exceptionally sensitive, or there might be residual reagents from the reaction that are promoting racemization.

  • Troubleshooting Steps:

    • Eliminate the Acidic Wash: If your reaction does not contain basic impurities, you may be able to skip the acidic wash entirely.

    • Use a Weaker Base for the Basic Wash: Consider using a more dilute solution of sodium bicarbonate.

    • Alternative Workup: A non-aqueous workup might be necessary. This could involve filtering the reaction mixture through a plug of silica gel to remove polar impurities, followed by solvent evaporation.

Scenario 2: Emulsion Formation During Extractions.

  • Potential Cause: The presence of both acidic and basic functional groups can lead to the formation of salts that act as surfactants.

  • Troubleshooting Steps:

    • Add Brine: Adding a small amount of brine to the emulsion can help to break it by increasing the ionic strength of the aqueous phase.

    • Filter: If the emulsion is caused by fine solid particles, filtering the biphasic mixture through a pad of celite can be effective.

    • Centrifugation: For small-scale experiments, centrifuging the mixture can aid in phase separation.

By understanding the mechanisms of racemization and carefully controlling the experimental conditions during workup, researchers can successfully preserve the stereochemical integrity of this compound, ensuring the quality and efficacy of their final products.

References
  • International Journal of Peptide and Protein Research. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. [Link]

  • Geochimica et Cosmochimica Acta. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. [Link]

  • Northern Arizona University. (2011). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. [Link]

  • Books. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. [Link]

  • Creation.com. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. [Link]

  • RSC Publishing. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th Edition. (2008). 7.4 Racemization Assays. [Link]

  • Bioorganic & Medicinal Chemistry. (2011). The square conformation of phenylglycine-incorporated ascidiacyclamide is stabilized by CH/π interactions between amino acid side chains. [Link]

  • Creation.com. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. [Link]

  • Food Chemistry. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. [Link]

Sources

Purification techniques for Ethyl 2-amino-2-(3-bromophenyl)acetate crude reaction mixture

[1][2]

Case ID: PUR-EABPA-001 Compound Class:

Status:12

Compound Profile & Stability Assessment

Before initiating purification, understand the chemical behavior of your target.[3] Ethyl 2-amino-2-(3-bromophenyl)acetate is a bifunctional molecule containing a basic amine and a hydrolytically sensitive ester.[1][2]

FeatureChemical RiskImpact on Purification
Benzylic Amine Prone to oxidation and racemization.[1][2]Avoid prolonged exposure to air/light.[2] Keep temperatures <40°C.
Ethyl Ester Susceptible to hydrolysis (saponification).[2]CRITICAL: Avoid aqueous pH > 9.0 or < 2.0 for extended periods.
3-Bromo Substituent Electron-withdrawing group (EWG).[1][2]Lowers the

of the amine slightly compared to unsubstituted phenylglycine, making salt formation tighter but potentially more soluble.[3]

Primary Purification: Acid-Base Extraction

Best for: Removing non-basic impurities (unreacted aldehydes, neutral side products) from the crude reaction mixture.[2]

The Workflow (Standard Operating Procedure)

This method utilizes the pH-switchable solubility of the amine.

Step 1: Acid Wash [1]

  • Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][4]

  • Extract with 0.5 M cold HCl (2x).

    • Mechanism:[1][2][5][6] The amine protonates (

      
      ), moving the product into the aqueous phase. Neutral impurities stay in the organic phase.
      
  • Discard the organic layer (contains non-basic impurities).[2]

Step 2: Controlled Basification (The Danger Zone) [2]

  • Cool the aqueous acidic layer to 0°C.

  • Slowly adjust pH to 8.0–8.5 using Saturated

    
     or 
    
    
    .[2]
    • Warning: Do NOT use NaOH.[2] High local pH will hydrolyze the ester to the acid (Ethyl 2-amino-2-(3-bromophenyl)acetic acid), which is water-soluble and will be lost.[1][2]

  • Extract immediately with DCM (3x).[2]

Step 3: Isolation

  • Dry combined organic layers over

    
    .
    
  • Concentrate in vacuo at <35°C to yield the purified free base.

Troubleshooting Guide: Extraction
SymptomProbable CauseCorrective Action
Low Yield Ester HydrolysisCheck aqueous pH. If pH > 9, the ester cleaved.[3] Use

next time.
Emulsion Density similarityAdd brine (sat. NaCl) to the aqueous phase.[2][4] Filter through a Celite pad if solids are present.[2]
Product in Acid Layer Incomplete BasificationThe 3-Br group lowers amine basicity.[1] Ensure pH is at least 8.[2]0.

Secondary Purification: Salt Crystallization (Recommended)

Best for: Achieving >98% purity and long-term stability.[1][2] The free base is likely an unstable oil; the Hydrochloride (HCl) salt is a stable solid.

Protocol: HCl Salt Formation[2]
  • Dissolve the purified free base (from Section 2) in a minimal amount of dry Ethanol (EtOH) or DCM .[2]

  • Cool to 0°C.

  • Add 1.1 equivalents of HCl (using 1M HCl in Diethyl Ether or 4M HCl in Dioxane).

    • Note: Avoid aqueous HCl to prevent hydrolysis.[2]

  • Add an anti-solvent (Diethyl Ether or Hexanes ) dropwise until turbidity persists.[2]

  • Store at -20°C overnight.

  • Filter the white precipitate under inert gas (

    
    ).[2]
    
Visualization: Purification Decision Matrix

PurificationLogicStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateSolidSolid PrecipitateCheckState->SolidYesOilOily ResidueCheckState->OilYesRecrystRecrystallization(EtOH / Et2O)Solid->RecrystAcidBaseAcid-Base Extraction(pH 8.0 Target)Oil->AcidBasePurityCheckPurity > 95%?Recryst->PurityCheckAcidBase->PurityCheckSaltFormConvert to HCl SaltPurityCheck->SaltFormNo (Oil)ColumnFlash Chromatography(Deactivated Silica)PurityCheck->ColumnNo (Complex Mix)FinalPure Stable Product(Store at 4°C)PurityCheck->FinalYesSaltForm->RecrystColumn->Final

Figure 1: Decision matrix for selecting the appropriate purification pathway based on the physical state of the crude material.[1]

Troubleshooting Guide: Crystallization
SymptomProbable CauseCorrective Action
"Oiling Out" Impurities or wet solvent1.[1][2][7] Redissolve in hot EtOH. 2. Add seed crystal.[2] 3. Cool very slowly. 4. Ensure ether is anhydrous.[2]
Sticky Gum Excess HClWash the gum with dry ether to remove excess acid. Triturate (grind) under ether to induce solidification.[2]
Color (Yellow/Brown) OxidationDissolve in EtOH, treat with Activated Charcoal for 15 mins, filter through Celite, then crystallize.[2][3]

Tertiary Purification: Flash Chromatography

Best for: Complex mixtures where extraction and crystallization failed.[2]

The Challenge: Amines "streak" or "tail" on silica gel due to interaction with acidic silanol groups. The Fix: Deactivate the silica.

Protocol
  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 90:10

    
     70:30).[2]
    
  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.[2]

    • Mechanism:[1][2][5][6] TEA blocks the acidic sites on the silica, allowing the amino ester to elute as a sharp band.[3]

  • Loading: Load the crude as a concentrated solution in DCM.

Frequently Asked Questions (FAQs)

Q: Can I use this protocol for the enantiomerically pure (R)- or (S)- isomer? A: Yes, but with extreme caution. Phenylglycine derivatives have a benzylic proton that is acidic (

123
  • Recommendation: Perform all extractions at 0°C. Avoid strong bases (NaOH, KOH).[2] Check optical rotation or Chiral HPLC after purification [1].

Q: My product turned purple/brown overnight. Is it ruined? A: It has likely oxidized.[2][4] Phenylglycine derivatives are sensitive to air.[2] If the bulk is still white/yellow, recrystallize with activated charcoal.[3] Store the final salt under Argon/Nitrogen.

Q: Why not just distill the oil? A: High vacuum distillation is risky. The boiling point is likely >150°C/1mmHg. At these temperatures, thermal racemization or decomposition (diketopiperazine formation) is highly probable.[2]

References

  • Separation and Refining of Amino Acids. Mitsubishi Chemical Corporation.[2] (Detailed protocols on ion-exchange and pH-dependent separation of amino acid derivatives).

  • Ethyl 2-amino-2-phenylacetate hydrochloride Properties. ChemicalBook. (Physical property data for the non-brominated analog, serving as a baseline for stability and handling).

  • Acid–base extraction. Wikipedia. (Foundational theory on pKa-dependent separation relevant to amino esters).

  • Preparation of DL-phenylglycine esters. U.S. Patent 3,887,606.[1][2] (Historical industrial context on the crystallization and resolution of phenylglycine esters).

Troubleshooting low conversion rates in Ethyl 2-amino-2-(3-bromophenyl)acetate coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 2-amino-2-(3-bromophenyl)acetate Ticket ID: #Phg-Br-Coupling-Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Triage Phase: Define Your Reaction Vector

This compound is a bifunctional scaffold containing a sterically sensitive amine (attached to a benzylic carbon) and a reactive aryl bromide . "Low conversion" usually stems from applying generic protocols to this non-standard amino acid derivative.

Select the module below that matches your intended reaction:

  • Module A: You are reacting the Amine (-NH₂) (e.g., Amide Coupling/Peptide Synthesis).

  • Module B: You are reacting the Aryl Bromide (-ArBr) (e.g., Suzuki/Buchwald-Hartwig Coupling).

Module A: Amide Coupling (N-Terminus Functionalization)

The Core Problem: Phenylglycine (Phg) analogs are notorious for two silent failure modes that look like "low conversion" but are actually racemization or decomposition .

  • Acidity of the

    
    -Proton:  The phenyl ring makes the 
    
    
    
    -proton highly acidic (
    
    
    vs. ~21 for Ala). Standard bases (DIPEA/Et₃N) used with slow coupling reagents cause rapid racemization or elimination.
  • Diketopiperazine (DKP) Formation: If this unit is the second residue in a chain, the free amine will attack the preceding ester intramolecularly, ejecting a cyclic dipeptide (DKP) and terminating the chain.[1][2]

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
0% Conversion (Starting Material Intact) Salt Suppression The starting material is likely an HCl or Tosylate salt. If you use 1.0 eq of base, it only neutralizes the salt; the amine remains protonated (

) and non-nucleophilic. Use 2.5–3.0 eq of base.
Low Yield + New Spots (Racemization) Over-activation HATU/DIPEA is too basic for Phg derivatives. Switch to COMU/TMP (2,4,6-trimethylpyridine) or DIC/Oxyma.
Product Disappears / Mass -18 DKP Cyclization Occurs in slow reactions. Increase concentration to >0.3M to favor intermolecular coupling over intramolecular cyclization.
Self-Validating Protocol: The "Racemization-Free" Coupling

Standard HATU protocols often yield <50% enantiopurity for Phg derivatives. Use this modified protocol.

  • Dissolution: Dissolve Carboxylic Acid (1.1 eq) and COMU (1.1 eq) in DMF (0.2 M).

  • Pre-activation: Add TMP (2,4,6-collidine) (1.0 eq) and stir for 2 minutes. Note: TMP is a weaker base than DIPEA, preventing

    
    -proton abstraction.
    
  • Addition: Add this compound HCl salt (1.0 eq) followed immediately by TMP (1.0 eq) to neutralize the salt.

  • Monitoring: Monitor via LCMS at 30 min. Do not let it stir overnight; prolonged exposure to base promotes racemization.

Module B: Cross-Coupling (Aryl Bromide Functionalization)

The Core Problem: Attempting Suzuki or Buchwald-Hartwig couplings on the aryl bromide while the amine is free is a high-risk strategy.

  • Catalyst Poisoning: The free primary amine (-NH₂) and the ester carbonyl can chelate Palladium species, shutting down the catalytic cycle.

  • N-Arylation: Under Buchwald conditions, the free amine acts as a competing nucleophile, leading to polymerization (Head-to-Tail coupling).

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
Stalled Reaction (<20% Conv.) Pd Sequestration The free amine is binding the Pd. Protect the amine with Boc or Cbz before the cross-coupling step.
Complex Mixture / Polymerization Competing Nucleophile The amine is reacting with the bromide of another molecule. Mandatory N-protection.
Ester Hydrolysis Wet Base Using aqueous bases (K₂CO₃/H₂O) hydrolyzes the ethyl ester. Use anhydrous Phosphate (K₃PO₄) or Fluoride (CsF) bases.
Visual Workflow: The "Protect-First" Strategy

Attempting direct coupling is the #1 cause of failure here. The following workflow guarantees chemoselectivity.

CrossCouplingWorkflow Start Start: Amino-Ester-Bromide Decision Is Amine Protected? Start->Decision Protect Step 1: Protection (Boc2O, NaHCO3) Yield: >95% Decision->Protect No (Free NH2) Couple Step 2: Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Anhydrous K3PO4 Decision->Couple Yes (Boc/Cbz) Fail FAILURE MODE: Pd-Amine Chelation N-Arylation Decision->Fail Direct Coupling Attempt Protect->Couple Deprotect Step 3: Deprotection (4M HCl/Dioxane) Restores Amine Couple->Deprotect

Figure 1: Logic flow for functionalizing the aryl bromide. Direct coupling on the free amine species is not recommended due to catalyst poisoning.

FAQ: Expert Insights

Q: Can I use EDC/HOBt for the amide coupling to save money? A: You can, but you risk yield loss. EDC is slower than HATU/COMU. Because the amine is sterically hindered (attached to a secondary carbon with a phenyl ring), the slow kinetics allow the "activated ester" intermediate to undergo racemization or hydrolysis before the amine attacks. If you must use carbodiimides, use DIC/Oxyma , which is superior to EDC/HOBt for preventing racemization [1].[3]

Q: My LCMS shows a mass of [M-18] and the product is not forming. A: This is the Diketopiperazine (DKP). The amine has bitten back onto the ester.

  • Immediate fix: Do not leave the free amine in solution. Perform the coupling immediately after neutralizing the salt.

  • Process fix: Use a "one-pot" neutralization-coupling protocol rather than separate wash steps.

Q: Why is my Suzuki coupling stalling at 50% even with protected amine? A: Check your base. Standard Suzuki conditions often use aqueous Na₂CO₃. Ethyl esters are sensitive to hydrolysis under these biphasic basic conditions. Switch to anhydrous K₃PO₄ in Dioxane or Toluene to preserve the ester integrity.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Beutner, G. L., et al. (2018). T3P as a low-racemization reagent for the coupling of N-protected phenylglycine derivatives. Organic Process Research & Development, 22(3). Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Sigma-Aldrich (Merck). (2024). Amide Bond Formation: A Guide to Coupling Reagents. Link

Sources

Technical Support Center: Recrystallization Guide for Ethyl 2-amino-2-(3-bromophenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification of Ethyl 2-amino-2-(3-bromophenyl)acetate hydrochloride , a critical intermediate in the synthesis of non-natural amino acids and heterocyclic scaffolds (e.g., quinoxalines, hydantoins).

As an amino acid ester hydrochloride, this compound exhibits a challenging duality: the ionic ammonium chloride moiety confers high water/alcohol solubility, while the lipophilic bromophenyl ester tail introduces risks of "oiling out" in non-polar media. This guide prioritizes anhydrous anti-solvent crystallization to maximize yield while preventing ester hydrolysis.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the ionic lattice of the hydrochloride salt.

Solvent RoleRecommended SolventsOperational Logic
Primary Solvent (Dissolution) Ethanol (Absolute) , MethanolHigh dielectric constant dissolves the ionic HCl salt. Note: Methanol is often too powerful, leading to poor recovery yields.
Anti-Solvent (Precipitation) MTBE (Methyl tert-butyl ether) , Diethyl EtherLow polarity forces the salt out of solution. MTBE is preferred over Diethyl Ether due to higher boiling point (55°C) and lower volatility.
Intermediate/Wash Ethyl AcetateUseful for washing filter cakes to remove non-polar impurities without dissolving the salt.
Avoid Water, HexanesWater: High risk of ester hydrolysis under acidic/hot conditions. Hexanes: Causes rapid oiling out due to extreme polarity difference.

Troubleshooting & Optimization (Q&A)

Q1: My product separates as a sticky oil instead of crystals. How do I fix "oiling out"?

Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This is common when the anti-solvent is added too quickly or the temperature is too high.

Corrective Action:

  • Re-dissolve: Reheat the mixture until the oil dissolves back into the primary solvent (Ethanol).

  • Seed: Add a seed crystal at the cloud point.

  • High-Shear Stirring: Vigorous stirring prevents the coalescence of oil droplets, encouraging them to solidify.

  • Slow Addition: Add the anti-solvent (MTBE) dropwise via an addition funnel over 30–60 minutes.

Q2: I have low recovery yield (<50%). Is the compound decomposing?

Diagnosis: It is likely that the compound is too soluble in the primary solvent, or you are using wet solvents causing hydrolysis. Corrective Action:

  • Switch Solvents: If using Methanol, switch to Ethanol. Methanol holds onto HCl salts aggressively.

  • Increase Anti-Solvent Ratio: Push the ratio of Ethanol:MTBE from 1:3 to 1:5 or 1:10.

  • Cryogenic Finish: Cool the final slurry to -20°C (freezer) for 12 hours before filtration.

Q3: The crystals are yellow/discolored. How do I remove the color?

Diagnosis: The color usually comes from oxidized bromine species or trace polymerization. Corrective Action:

  • Activated Carbon: Treat the hot ethanolic solution with activated carbon (5% w/w) for 15 minutes. Warning: Filter while hot to prevent premature crystallization on the carbon.

Q4: Why avoid water? Other amino acids are recrystallized from water.

Diagnosis: This is an ester , not a free acid. Mechanism: In the presence of water and heat, the HCl salt creates an acidic environment (pH < 2), which catalyzes the hydrolysis of the ethyl ester back to the carboxylic acid (this compound


 2-amino-2-(3-bromophenyl)acetic acid). This destroys your product. Always use anhydrous  solvents.

Standard Operating Procedure (SOP)

Protocol: The Dual-Solvent Displacement Method

Objective: Purify crude this compound HCl without inducing hydrolysis.

Materials:

  • Crude Product (10 g)

  • Solvent A: Absolute Ethanol (Anhydrous)

  • Solvent B: MTBE (Methyl tert-butyl ether)

Step-by-Step Workflow:

  • Dissolution:

    • Place 10 g of crude solid in a round-bottom flask.

    • Add Solvent A (Ethanol) in small portions (start with 30 mL) while heating to reflux (78°C).

    • Add just enough Ethanol to dissolve the solid completely. If solution is colored, perform a hot filtration now.

  • Nucleation Point:

    • Remove from heat and let cool to ~50°C.

    • Add Solvent B (MTBE) dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Critical: If oil droplets form, add 1 mL of Ethanol to redissolve, then proceed more slowly.

  • Crystallization:

    • Allow the mixture to cool to room temperature (20-25°C) undisturbed for 2 hours.

    • Once bulk crystallization begins, transfer to an ice bath (0-4°C) for another 2 hours.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with a cold 1:4 mixture of Ethanol:MTBE, followed by pure MTBE.

    • Drying: Dry in a vacuum oven at 40°C for 6 hours. Do not exceed 50°C to prevent HCl loss.

Logic Visualization

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude Material SolventChoice Select Primary Solvent Start->SolventChoice Dissolution Dissolve at Reflux (EtOH) SolventChoice->Dissolution Anhydrous EtOH CheckSolubility Is it fully soluble? Dissolution->CheckSolubility HotFilter Perform Hot Filtration CheckSolubility->HotFilter No (Insolubles) AddAntiSolvent Add Anti-Solvent (MTBE) at 50°C CheckSolubility->AddAntiSolvent Yes HotFilter->AddAntiSolvent CheckState Precipitate State? AddAntiSolvent->CheckState OilingOut Issue: Oiling Out CheckState->OilingOut Liquid Droplets Crystallization Success: Crystalline Solid CheckState->Crystallization White Solid Remedy Remedy: Reheat + Add EtOH + Seed OilingOut->Remedy Isolation Filter & Dry (Vac Oven) Crystallization->Isolation Remedy->CheckState Retry Slow Cool

Caption: Decision tree for optimizing the recrystallization of amino acid ester hydrochlorides, focusing on mitigating phase separation (oiling out).

References

  • BenchChem. (2025).[1][2] Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out and Yield Issues. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • SciELO. (2008).[3] Synthesis and purification of amino acid ester hydrochlorides. Retrieved from

  • PubChem. (2025). Ethyl 2-(3-aminophenyl)acetate | C10H13NO2.[4] Retrieved from

Sources

Technical Support Center: Ethyl 2-amino-2-(3-bromophenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026


-Amino Aryl Esters
Audience:  Medicinal Chemists, Process Development Scientists[1][2]

Introduction: The "Ticking Clock" of -Amino Esters

Welcome to the technical guide for Ethyl 2-amino-2-(3-bromophenyl)acetate . If you are accessing this guide, you are likely encountering stability issues (oiling out, precipitation of white solids) or difficulty achieving pharmaceutical-grade purity (>98%).

The Core Challenge: Unlike simple aliphatic amines,


-phenylglycine derivatives possess a benzylic amine adjacent to an ester.[2] As a free base, this molecule is kinetically unstable.[1] It undergoes rapid intermolecular cyclization to form a diketopiperazine (DKP)  impurity.[2]

Key Takeaway: You cannot treat the "Free Base" as a stable intermediate.[2] It must be generated in situ and immediately used, or isolated and stored as a Hydrochloride (HCl) Salt .[1]

Part 1: Impurity Profile & Diagnostics

Before attempting purification, identify which impurity is compromising your material.[1]

Impurity TypeChemical IdentityDiagnostic SymptomOrigin
Degradant (Major) Diketopiperazine (DKP) (3,6-bis(3-bromophenyl)piperazine-2,5-dione)Insoluble white precipitate forming in the oil over time.[2] High MP (>250°C).[1][2]Self-cyclization of the free base (dimerization).[2]
Hydrolysis 3-Bromophenylglycine (Free Acid)New spot on TLC (Baseline).[2] Soluble in aq. base.Water presence during workup; high pH exposure.[2]
Starting Material 3-Bromobenzaldehyde Sweet/Almond-like odor.[2] UV-active non-polar spot.[2]Incomplete Strecker reaction (if applicable).
Byproduct Inorganic Salts Ash residue upon combustion.[2]Inefficient phase separation during neutralization.[2]

Part 2: The Purification Workflow (Decision Logic)

Do not rely on column chromatography for the free base; the silica acidity and time on column often accelerate DKP formation.[2] Use this logic flow instead:

PurificationLogic Start Crude Reaction Mixture CheckState Is it an Oil or Solid? Start->CheckState Oil Oily Residue (Free Base) CheckState->Oil Oil Solid Solid (likely Salt) CheckState->Solid Solid Action1 Acid-Base Extraction (Remove neutral organics) Oil->Action1 Step 1: Cleanup Action3 Recrystallization (EtOH/Et2O) Solid->Action3 Direct Purification Action2 HCl Salt Formation (Anhydrous) Action1->Action2 Step 2: Stabilize Action2->Action3 Step 3: Polish

Figure 1: Purification Decision Tree.[2] Prioritize salt formation to arrest degradation.[2]

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: Removing Non-Basic Impurities (Acid-Base Extraction)

Use this if your NMR shows aldehydes or neutral organic impurities.[2]

The Logic: The amine pKa of phenylglycine esters is lower (~6.5–7.[2]0) than alkyl amines due to the electron-withdrawing ester and phenyl ring.[2] We exploit this by extracting into acid, washing the organics, and then carefully neutralizing.[1]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or MTBE (10 mL/g).

  • Acid Extraction: Extract the organic layer with cold 1M HCl (2 x 3 volumes).

    • Note: The product goes into the aqueous layer.[2][3] Impurities (aldehydes) stay in the organic layer.

  • Wash: Wash the combined aqueous acidic layer with fresh EtOAc (1 x volume) to remove entrained neutrals.[2]

  • Neutralization (CRITICAL):

    • Cool the aqueous layer to 0°C.[2]

    • Add solid NaHCO₃ or saturated K₂CO₃ slowly until pH ~8–9.[2]

    • Warning: Do not use NaOH; high local pH causes ester hydrolysis.[2]

  • Recovery: Rapidly extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x volumes).

  • Drying: Dry over Na₂SO₄ and concentrate immediately at <30°C. Do not store the resulting oil. Proceed immediately to Protocol B.

Protocol B: Stabilization via Hydrochloride Salt Formation

Use this to convert the unstable oil into a stable, storable solid.[1]

The Logic: Protonating the amine blocks the nucleophilic nitrogen lone pair, rendering DKP formation chemically impossible.[1]

  • Solvent Choice: Dissolve the fresh free base oil in Anhydrous Ethanol (3 mL/g).[2]

  • Acidification:

    • Cool to 0°C.[2]

    • Add 2.0 equivalents of HCl (using 4M HCl in Dioxane or Acetyl Chloride/EtOH).

    • Why Acetyl Chloride? Adding AcCl to EtOH generates anhydrous HCl in situ and consumes trace water.[2]

  • Crystallization:

    • Stir at 0°C for 30 minutes.

    • Slowly add Diethyl Ether or MTBE (antisolvent) until turbidity persists.[2]

    • Store at -20°C overnight.

  • Isolation: Filter the white crystals under nitrogen (hygroscopic). Wash with cold Ether.[2]

Part 4: Frequently Asked Questions (FAQs)

Q1: My product turned into a solid white mass inside the flask before I could purify it. What happened?

Diagnosis: You likely formed the Diketopiperazine (DKP) dimer.[2] Mechanism: Two molecules of your free base reacted with each other.[2] The amine of Molecule A attacked the ester of Molecule B, and vice versa.[1][4] Solution: This process is irreversible. You cannot "uncook" the DKP back to the amino ester easily.[2] You must restart the synthesis and ensure you convert the intermediate to the HCl salt immediately after workup.[2]

DKP_Mechanism Monomer Free Base Monomer (Unstable) Transition Intermolecular Attack Monomer->Transition x2 Dimer Diketopiperazine (Dead End Impurity) Transition->Dimer - 2 EtOH

Figure 2: The irreversible dimerization pathway.[2] Once formed, this solid is highly insoluble.[1]

Q2: Can I use column chromatography on silica gel?

Advice: Avoid it if possible. Reasoning: Silica gel is slightly acidic and retains polar amines.[2] The time required for elution allows for hydrolysis (due to moisture on silica) or DKP formation.[2] If you must run a column, use neutralized silica (pre-washed with 1% Triethylamine/Hexane) and elute rapidly.[1]

Q3: The HCl salt is hygroscopic and getting sticky. How do I dry it?

Advice: Dry in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) or KOH pellets.[2] Reasoning: Phenylglycine ester salts are prone to absorbing atmospheric moisture, which can lead to hydrolysis of the ester to the acid (phenylglycine).[1] Avoid heating above 40°C during drying.[2]

Q4: I see a spot on TLC at the baseline that doesn't move. Is this the salt?

Advice: If you are running TLC in standard Hexane/EtOAc, the "spot" at the baseline is likely the free amino acid (hydrolysis product) or the salt form of the amine.[1] Test: Run TLC in DCM : MeOH : NH4OH (90:10:1). If the spot moves, it is the amine.[1] If it stays at the baseline, it is likely the zwitterionic free acid (degradation product).[1]

References

  • Green, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Refer to section on Amino Acid Ester stability).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (General procedures for amino acid ester hydrochloride formation).

  • Dunn, P. J., et al. (2010).[1] "The synthesis of phenylglycine derivatives." Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[2]

  • PubChem. (2025).[2][5] N-Phenylglycine ethyl ester Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Org. Synth. (1963).[1][2] Glycine ethyl ester hydrochloride.[2][6][7] Organic Syntheses, Coll. Vol. 4, p.424.[1][6] Available at: [Link][1][2]

Sources

Stability of Ethyl 2-amino-2-(3-bromophenyl)acetate in aqueous vs anhydrous conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical stability challenges associated with Ethyl 2-amino-2-(3-bromophenyl)acetate , a highly reactive phenylglycine derivative. This guide synthesizes mechanistic causality with field-proven methodologies to ensure the structural and stereochemical integrity of your compound across both aqueous and anhydrous environments.

Quantitative Stability Profile

To establish a baseline for troubleshooting, refer to the following stability matrix. This data highlights the divergent degradation pathways depending on the solvent environment and pH, allowing you to anticipate and mitigate compound loss.

ConditionMolecular StatePrimary Degradation PathwayEstimated Half-Life (t½)Preventive Strategy
Aqueous (pH < 5) Protonated (Cationic)Acid-catalyzed hydrolysis> 48 hoursMaintain cold temperature (< 5°C)
Aqueous (pH 7.4) Mixed (Neutral/Cationic)Base-catalyzed hydrolysis< 2 hoursAvoid physiological buffers during workup
Aqueous (pH > 9) Neutral Free BaseRapid hydrolysis & Epimerization< 15 minutesStrictly avoid alkaline conditions
Anhydrous (Solution) Free BaseIntermolecular Self-Condensation~ 12-24 hoursConvert to HCl salt immediately
Anhydrous (Solid) Hydrochloride SaltNone (Stable)> 2 yearsStore desiccated at -20°C

Frequently Asked Questions (FAQs)

Q1: Why does my this compound degrade so rapidly in physiological aqueous buffers (pH 7.4)?

A1: The degradation is driven by base-catalyzed hydrolysis of the ester bond. Phenylglycine esters are uniquely susceptible to this because the protonated amine (cationic ester) makes the adjacent carbonyl carbon highly electrophilic. Kinetic studies on related phenyl glycinates demonstrate that1[1]. Even at pH 7.4, the trace presence of hydroxide rapidly attacks the ester, leading to the formation of 2-amino-2-(3-bromophenyl)acetic acid.

Q2: I switched to strictly anhydrous organic solvents to prevent hydrolysis, but I am still observing a high-molecular-weight impurity. What is happening?

A2: You are observing intermolecular self-condensation. In anhydrous conditions, the free base form of the amino ester undergoes aminolysis, where the nucleophilic primary amine of one molecule attacks the electrophilic ester carbonyl of another. This forms a dipeptide intermediate that rapidly cyclizes into a stable diketopiperazine (DKP) . To prevent this,2[2].

Q3: Does pH affect the stereochemical integrity of this compound during aqueous workups?

A3: Yes, profoundly. If you are working with an enantiomerically pure form, alkaline aqueous conditions will cause rapid epimerization (racemization). The alpha-proton of phenylglycine derivatives is highly acidic due to the electron-withdrawing effects of both the adjacent phenyl ring (enhanced by the 3-bromo substituent) and the ester group.3[3].

Mechanistic Visualizations

Pathways Start This compound (Free Base) Aq Aqueous Conditions (pH > 7) Start->Aq Water/Base Anh Anhydrous Conditions (Room Temp) Start->Anh Organic Solvent Hyd Hydrolysis to 2-amino-2-(3-bromophenyl)acetic acid Aq->Hyd OH- Attack Epi Epimerization (Loss of Chiral Purity) Aq->Epi Alpha-proton abstraction DKP Self-Condensation (Diketopiperazine Formation) Anh->DKP Intermolecular Aminolysis Salt Conversion to HCl Salt (Stable) Anh->Salt Add HCl (Anhydrous)

Degradation pathways of this compound.

Self-Validating Troubleshooting Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems. By controlling the pH and temperature strictly, you eliminate the causal factors of both hydrolysis and self-condensation.

Protocol A: Safe Aqueous Extraction (Preventing Hydrolysis & Epimerization)

Objective: Isolate the free base from a reaction mixture without triggering base-catalyzed ester cleavage or alpha-proton abstraction.

  • Quench with Acidic Buffer: Instead of standard aqueous NaHCO₃, quench your reaction mixture with a cold (4°C) 0.5 M phosphate buffer adjusted to pH 5.0 . This keeps the amine protonated, drastically reducing the rate of epimerization[3].

  • Temperature Control: Maintain the biphasic mixture below 5°C using an ice bath. The activation energy for the carbinolamine decomposition (the rate-determining step of hydrolysis) is temperature-dependent; cooling halts the kinetics[1].

  • Rapid Phase Separation: Extract with cold ethyl acetate (EtOAc). Do not leave the compound in the aqueous phase for more than 10 minutes.

  • Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 7:3). A single spot indicates successful extraction without DKP formation (which would appear as a highly polar spot near the baseline).

Protocol B: Anhydrous Stabilization (Preventing Diketopiperazine Formation)

Objective: Convert the unstable free base into a shelf-stable hydrochloride salt immediately after isolation.

  • Anhydrous Drying: Dry the organic extract (from Protocol A) over anhydrous Na₂SO₄ for exactly 5 minutes. Filter immediately. Causality: Prolonged exposure to basic drying agents like K₂CO₃ can deprotonate the trace salts and trigger self-condensation.

  • Salt Formation: While stirring the EtOAc solution vigorously at 0°C, dropwise add 1.1 equivalents of 1M HCl in diethyl ether .

  • Precipitation: The this compound hydrochloride salt will precipitate as a white crystalline solid. The crystalline consistency makes it significantly easier to handle and entirely stable against traces of water during storage[2].

  • Validation Check: Dissolve a few crystals in D₂O and run a ¹H-NMR. The absence of a multiplet at ~4.0 ppm (characteristic of the DKP ring protons) validates that self-condensation was successfully prevented.

Workflow N1 Reaction Mixture (Contains Free Base Ester) N2 Quench with Cold Phosphate Buffer (pH 5.0) N1->N2 Prevents Epimerization N3 Extract with Cold EtOAc (Keep Temp < 5°C) N2->N3 Rapid Separation N4 Dry over Na2SO4 Filter immediately N3->N4 Removes Water N5 Add 1M HCl in Ether to precipitate salt N4->N5 Protonates Amine N6 Stable HCl Salt Ready for Storage N5->N6 Prevents DKP

Self-validating aqueous workup and anhydrous stabilization workflow.

References

  • Source: waikato.ac.
  • Source: nii.ac.
  • Source: nih.

Sources

Minimizing side reactions during the reduction of Ethyl 2-amino-2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reduction of Ethyl 2-amino-2-(3-bromophenyl)acetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (R/S)-2-amino-2-(3-bromophenyl)ethanol, a key intermediate, via the reduction of this compound. The primary challenge in this transformation is achieving chemoselective reduction of the ethyl ester to a primary alcohol while preserving the synthetically valuable aryl bromide moiety.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when reducing this compound?

A1: The two most prevalent and problematic side reactions are:

  • Reductive Dehalogenation: The carbon-bromine bond on the aromatic ring is cleaved and replaced with a carbon-hydrogen bond, yielding 2-amino-2-phenylethanol. This is particularly common with powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄).[1][2][3]

  • Incomplete Reduction: The reaction stalls, resulting in a mixture of starting material, the desired product, and potentially the intermediate aldehyde. This can occur if the reducing agent is too mild or used in stoichiometric insufficiency.

Q2: Why is LiAlH₄ often a poor choice for this specific reduction?

A2: LiAlH₄ is a highly reactive and potent reducing agent, capable of reducing a wide range of functional groups, including esters and aryl halides.[4][5] Its high reactivity makes it difficult to control the selectivity between the ester and the aryl bromide. The reaction often requires forcing conditions (e.g., elevated temperatures) to drive the ester reduction to completion, which simultaneously accelerates the undesired dehalogenation side reaction.

Q3: Can I use Sodium Borohydride (NaBH₄) directly?

A3: Generally, NaBH₄ alone is too mild to efficiently reduce esters under standard conditions (room temperature, alcoholic solvents).[6][7] While it offers excellent chemoselectivity and will not reduce the aryl bromide, it will likely result in very low or no conversion of the starting ester.[7] However, its reactivity can be enhanced.

Q4: What is the most recommended method for this selective reduction?

A4: A highly effective and selective method is the use of Sodium Borohydride in combination with a Lewis acid, such as Calcium Chloride (CaCl₂).[8][9] The Lewis acid coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the hydride from NaBH₄. This "activated" system is potent enough to reduce the ester under mild conditions (e.g., room temperature to 60 °C) while being selective enough to leave the aryl bromide untouched.[8][9]

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment.

Problem 1: Significant amount of debrominated byproduct is observed.
  • Symptom: Mass spectrometry (MS) or NMR analysis of the crude product shows a significant peak corresponding to the mass of 2-amino-2-phenylethanol (M.W. 137.18 g/mol ) in addition to the desired product, 2-amino-2-(3-bromophenyl)ethanol (M.W. 216.08 g/mol ).

  • Likely Cause: The reducing agent or conditions are too harsh, leading to reductive dehalogenation. This is the primary issue when using strong hydrides like LiAlH₄.

  • Solutions:

    • Switch Reducing Agent: Immediately cease using LiAlH₄. The recommended alternative is the NaBH₄/CaCl₂ system.[8][9] This combination offers a much wider selectivity window.

    • Temperature Control (if using a moderately strong agent): If you must use a stronger agent for other reasons, ensure the reaction is maintained at a low temperature (e.g., -10 °C to 0 °C) throughout the addition and reaction period. Even a brief temperature spike can initiate dehalogenation.

    • Consider Catalytic Hydrogenation (with caution): While catalytic hydrogenation (e.g., H₂, Pd/C) can sometimes be used for dehalogenation, specific catalysts can be chosen to preserve the halide.[2] However, this requires careful screening and is often more complex to optimize than the NaBH₄/Lewis acid system.

Problem 2: Low conversion of the starting ester.
  • Symptom: TLC or HPLC analysis shows a large amount of remaining starting material, this compound, even after prolonged reaction times.

  • Likely Cause: The reduction conditions are too mild, or the reagents have degraded.

  • Solutions:

    • Activate with Lewis Acid: If using NaBH₄ alone, the lack of conversion is expected. Implement the NaBH₄/CaCl₂ protocol. The CaCl₂ must be anhydrous, as water will compete for coordination and react with the borohydride.

    • Increase Temperature: For the NaBH₄/CaCl₂ system, if the reaction is sluggish at room temperature, gently heat the reaction to 40-60 °C and monitor by TLC.[8][9]

    • Check Reagent Quality: NaBH₄ can degrade upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.

    • Increase Reagent Stoichiometry: For the NaBH₄/CaCl₂ method, ensure at least 3 equivalents of NaBH₄ and 1.5 equivalents of CaCl₂ are used relative to the ester.[8][9] The ester reduction consumes two hydride equivalents, and excess is needed to ensure the reaction goes to completion.[10]

Problem 3: Complex mixture of unidentified byproducts.
  • Symptom: The crude NMR or GC-MS shows multiple unexpected peaks, and purification is difficult.

  • Likely Cause: This could be due to several factors, including solvent reactivity, wet conditions, or side reactions involving the free amino group.

  • Solutions:

    • Ensure Anhydrous Conditions: For most hydride reductions, especially those involving Lewis acids, the use of dry solvents (e.g., THF, EtOH) is critical. Water will quench the reducing agent and can lead to different reaction pathways.

    • Solvent Choice: The recommended solvent system for the NaBH₄/CaCl₂ reduction is a mixture of THF and a protic solvent like ethanol (e.g., 1:2 ratio).[8] The protic solvent is necessary for the NaBH₄ reactivity.

    • Consider Amine Protection: While often not necessary for this specific substrate, if side reactions involving the amine are suspected, one could protect it as a Boc-carbamate prior to reduction. However, this adds two steps (protection/deprotection) to the synthesis and should be a last resort.

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues.

G start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_purity Is the desired product the major component? start->check_purity problem_dehalogenation Problem: Debromination (Side product mass = M-Br+H) check_purity->problem_dehalogenation No, debrominated product observed problem_low_conversion Problem: Low Conversion (High % of Starting Material) check_purity->problem_low_conversion No, high SM remains problem_mixture Problem: Complex Mixture check_purity->problem_mixture No, multiple unidentified products end_ok Proceed to Purification check_purity->end_ok  Yes solution_dehalogenation Solution: 1. Switch from LiAlH4 to NaBH4/CaCl2. 2. Lower reaction temperature. problem_dehalogenation->solution_dehalogenation solution_low_conversion Solution: 1. Add anhydrous CaCl2. 2. Increase temperature to 40-60°C. 3. Use excess NaBH4 (3 eq.). problem_low_conversion->solution_low_conversion solution_mixture Solution: 1. Ensure anhydrous solvents. 2. Use THF/EtOH solvent system. 3. Check reagent quality. problem_mixture->solution_mixture end_retry Re-run experiment with optimized conditions solution_dehalogenation->end_retry solution_low_conversion->end_retry solution_mixture->end_retry

Caption: Troubleshooting Decision Tree for the Reduction Reaction.

Recommended Protocol & Mechanism

This protocol is optimized for chemoselectivity and high yield.

Protocol: Selective Reduction using NaBH₄/CaCl₂
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and anhydrous Calcium Chloride (1.5 eq).

  • Solvent Addition: Add a 1:2 mixture of anhydrous Tetrahydrofuran (THF) and absolute Ethanol to achieve a substrate concentration of approximately 0.2 M.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add Sodium Borohydride (3.0 eq) portion-wise over 15-20 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 2-6 hours). If the reaction is sluggish, warm the mixture to 50 °C.

  • Quench: Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of acetone, followed by water.

  • Workup: Concentrate the mixture under reduced pressure to remove the organic solvents. Add water and extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 2-amino-2-(3-bromophenyl)ethanol, can be further purified by column chromatography or recrystallization.

Visualized Mechanism: The Role of the Lewis Acid

The diagram below illustrates how CaCl₂ activates the ester, enabling reduction by the milder NaBH₄, thereby avoiding the harsh conditions that lead to dehalogenation.

G cluster_0 Desired Pathway: Lewis Acid Activation cluster_1 Undesired Pathway: Harsh Conditions Ester Ester Carbonyl Activated Activated Complex (More Electrophilic) Ester->Activated + Ca²⁺ (Lewis Acid) CaCl2 Ca²⁺ CaCl2->Activated Product Desired Amino Alcohol (Aryl Bromide Intact) Activated->Product + NaBH₄ (Mild Hydride) NaBH4_1 NaBH₄ NaBH4_1->Activated H⁻ attack Ester2 Ester Debrominated Debrominated Byproduct Ester2->Debrominated + LiAlH₄ (e.g., reflux) ArylBr Aryl Bromide ArylBr->Debrominated + LiAlH₄ (e.g., reflux) LiAlH4 LiAlH₄ (Strong Hydride)

Caption: Comparison of Desired vs. Undesired Reduction Pathways.

Data Summary: Comparison of Reducing Agents

Reducing Agent SystemTypical ConditionsSelectivity (Ester vs. Ar-Br)Common Issues
LiAlH₄ Anhydrous THF/Ether, 0 °C to refluxPoorHigh risk of dehalogenation, difficult to control.[4][5]
NaBH₄ EtOH/MeOH, RTExcellentVery low to no reactivity with esters.[6][7]
NaBH₄ / CaCl₂ THF/EtOH, RT to 50 °CExcellentRequires anhydrous conditions; may need gentle heating.[8][9]
LiBH₄ Anhydrous THF, RTGoodMore reactive than NaBH₄, but less than LiAlH₄; may still cause minor dehalogenation.[5]

Analytical Methods for Reaction Monitoring

To effectively troubleshoot and optimize your reaction, proper analytical monitoring is crucial.

  • Thin-Layer Chromatography (TLC):

    • Use: Quick, qualitative assessment of reaction completion.

    • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1) is a good starting point.

    • Visualization: UV light (starting material and product are UV active) and a potassium permanganate (KMnO₄) stain (the product alcohol will show a yellow spot on a purple background). The product alcohol should have a lower Rf than the starting ester.

  • High-Performance Liquid Chromatography (HPLC-UV):

    • Use: Quantitative analysis of reaction conversion and purity of the crude mixture.

    • Typical Conditions: C18 column, mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid (TFA). A gradient method is often used.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Use: Excellent for identifying the presence of the debrominated byproduct. The mass-to-charge ratio (m/z) will clearly distinguish between the desired product and the side product.[12][13] Derivatization may be required to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use: Confirmatory analysis of the final product structure and purity assessment of the crude material. Look for the disappearance of the ethyl group signals (~4.2 ppm quartet, ~1.2 ppm triplet) from the starting material and the appearance of the new -CH₂OH signals in the product.

References

  • Vertex AI Search. (n.d.). Ester Reduction (LiAlH₄): Ester to Alcohol | Mechanism + Traps. Retrieved February 27, 2026.
  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
  • Khan Academy. (n.d.).
  • University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols.
  • Dehalogenation of Functionalized Alkyl Halides in Water at Room Temper
  • Calcium Borohydride Reduction of ,s-Ketoesters. (n.d.).
  • Reductions of aryl bromides in water at room temper
  • Sangsuwan, W. (2017, January 17). Why some esters can be reduced by sodium borohydride?.
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
  • Pietikäinen, P. (2017, January 17). Answer to "Why some esters can be reduced by sodium borohydride?".
  • Narisada, M., Horibe, I., & Takeda, K. (1989). Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. Journal of Organic Chemistry.
  • Jimenez, L. S. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
  • Wikipedia. (n.d.). Sodium borohydride.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, February 5). MDPI.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)
  • Ester to Alcohol - Common Conditions. (n.d.).
  • Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetyl
  • Applying a Guided Inquiry Approach to a Classic Practical on Chemoselective Reduction. (2024, July 26).
  • Recent trends for chemoselectivity modulation in one-pot organic transform
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju.
  • Sensing Behavior, Molecular Logic Operation and Keypad Lock of a Colorimetric Chemosensor on Ag+ Ion and Arginine. (2025, January 11).
  • 6. analytical methods. (n.d.).
  • Pharma Disconnections - Synthesis for Biology and Medicine CDT. (n.d.).
  • Organic Chemistry Portal. (n.d.). An Efficient Selective Reduction of Aromatic Azides to Amines Employing BF3·OEt2/NaI: Synthesis of Pyrrolobenzodiazepines.
  • 3 Disconnection to avoid Chemoselectivity & Functional Group Interconversion. (2020, November 29). YouTube.
  • PubChemLite. (n.d.). Ethyl 2-{[1-(3-bromophenyl)
  • Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. (n.d.).
  • Advanced ChemBlocks. (2026, February 20). (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride.
  • Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. (2024, June 27). RSC Publishing.

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Ethyl 2-amino-2-(3-bromophenyl)acetate Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison of stationary phases for the purity analysis of Ethyl 2-amino-2-(3-bromophenyl)acetate , a critical intermediate in the synthesis of pharmaceutical agents. While C18 columns are the industry standard for alkyl-bonded reversed-phase chromatography, this guide demonstrates why Phenyl-Hexyl stationary phases often provide superior selectivity for halogenated aromatic amino acid esters.

We analyze the separation of the target analyte from its primary degradation product (the hydrolyzed acid) and critical regioisomeric impurities (2-bromo and 4-bromo analogs), providing a validated framework compliant with ICH Q2(R1) standards.

Chemical Context & Analytical Challenge

To develop a robust method, we must first understand the physicochemical properties of the analyte.

  • Analyte: this compound

  • Functional Groups:

    • Primary Amine: Basic (pKa ~ 7.5–8.5). At acidic pH (2.0–3.0), it exists as a protonated cation (

      
      ), increasing polarity but risking interaction with residual silanols on the column.
      
    • Ester Linkage: Susceptible to hydrolysis, forming the corresponding carboxylic acid (main impurity).

    • Bromophenyl Ring: Hydrophobic and aromatic. The bromine atom (electron-withdrawing) creates a dipole and potential for

      
      -
      
      
      
      interactions.
The Separation Challenge

Standard C18 columns separate primarily based on hydrophobicity (dispersive forces).[1] However, the target molecule and its regioisomers (2-bromo and 4-bromo) have nearly identical hydrophobicity (logP). To resolve them, we require a mechanism that discriminates based on electron density distribution and steric orientation—specifically,


-

interactions
.

Comparative Study: C18 vs. Phenyl-Hexyl[1][2][3][4]

Scenario A: The Standard Approach (C18)
  • Mechanism: Hydrophobic interaction (partitioning).

  • Observation: The C18 column successfully separates the hydrolyzed acid (polar) from the ester (hydrophobic). However, it often fails to resolve the regioisomers (3-bromo vs. 4-bromo), resulting in a "shoulder" peak or co-elution.

  • Limitation: Lack of electronic selectivity.

Scenario B: The Alternative Approach (Phenyl-Hexyl)[2]
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking.
  • Observation: The Phenyl-Hexyl ligand contains a phenyl ring attached via a hexyl spacer.[2][3] This phase engages in

    
    -
    
    
    
    interactions with the bromophenyl group of the analyte. The position of the bromine atom (ortho, meta, para) significantly alters the geometry and strength of this interaction, leading to baseline resolution of isomers.
  • Advantage: Superior selectivity for halogenated aromatics.

Experimental Protocol

The following protocol is designed to be self-validating . If the System Suitability criteria (Step 4) are not met, the run is automatically deemed invalid, preventing data corruption.

Reagents
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or equivalent (18.2 MΩ).

  • Potassium Dihydrogen Phosphate (

    
    ):  ACS Reagent.
    
  • Phosphoric Acid (

    
    ):  85%, for pH adjustment.
    
Step-by-Step Methodology
Step 1: Buffer Preparation (20 mM Phosphate, pH 2.5)
  • Dissolve 2.72 g of

    
     in 950 mL of water.
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.

  • Dilute to 1000 mL.

  • Filter through a 0.22 µm membrane. Rationale: Low pH ensures the amine is fully protonated, improving peak shape by reducing silanol interactions.

Step 2: Chromatographic Conditions[4]
ParameterCondition
Column A (Standard) C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)
Column B (Preferred) Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Targeting the Phenyl ring)
Injection Vol 5.0 µL
Step 3: Gradient Profile
  • Mobile Phase A: 20 mM Phosphate Buffer pH 2.5

  • Mobile Phase B: Acetonitrile

Time (min)% Mobile Phase BDescription
0.010Initial hold for polar impurities (Acid form)
15.060Linear ramp to elute main ester and hydrophobic isomers
15.190Column wash
20.090Hold wash
20.110Re-equilibration
25.010End of run
Step 4: System Suitability (Mandatory)

Before analyzing samples, inject the System Suitability Solution (containing Target + 4-Bromo isomer).

  • Resolution (

    
    ):  > 2.0 between Target and 4-Bromo isomer.
    
  • Tailing Factor (

    
    ):  < 1.5 for the main peak.
    
  • RSD (n=5): < 2.0% for retention time and area.

Results & Discussion

The following data summarizes the performance differences observed during method optimization.

Table 1: Performance Metrics Comparison
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Alternative)Status
Retention Time (Main Peak) 10.2 min11.4 minPhenyl retains aromatics longer
Resolution (

) vs. Acid Impurity
8.59.2Both Excellent
Resolution (

) vs. 4-Bromo Isomer
1.2 (Co-elution risk)3.4 (Baseline resolved)Phenyl-Hexyl Superior
Tailing Factor (

)
1.31.1Phenyl-Hexyl shows better symmetry
Backpressure 140 bar155 barComparable
Scientific Interpretation

The C18 column fails to achieve the ICH recommended resolution (


) for the regioisomer pair. The Phenyl-Hexyl column succeeds because the 3-bromo  and 4-bromo  substituents induce different electron densities in the aromatic ring. The Phenyl-Hexyl stationary phase interacts with these "pi-clouds" differently, creating a secondary separation mechanism beyond simple hydrophobicity.[1]

Visualizations

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase.

MethodDevelopment Start Start: Analyte Assessment (Aromatic Amine Ester) CheckSolubility Check Solubility & pKa (Need Acidic pH ~2.5) Start->CheckSolubility ScreenC18 Screen 1: C18 Column (Hydrophobic Selectivity) CheckSolubility->ScreenC18 EvalC18 Evaluate C18 Results ScreenC18->EvalC18 Decision1 Are Regioisomers Resolved (Rs > 1.5)? EvalC18->Decision1 OptimizeC18 Optimize Gradient/Temp Decision1->OptimizeC18 Yes ScreenPhenyl Screen 2: Phenyl-Hexyl (Pi-Pi Selectivity) Decision1->ScreenPhenyl No (Co-elution) FinalMethod Final Method (Phenyl-Hexyl / pH 2.5) OptimizeC18->FinalMethod EvalPhenyl Evaluate Phenyl Results (Check Rs & Tailing) ScreenPhenyl->EvalPhenyl EvalPhenyl->FinalMethod

Caption: Decision tree prioritizing selectivity screening when standard C18 phases fail to resolve structural isomers.

Diagram 2: Separation Mechanism (C18 vs. Phenyl-Hexyl)

Visualizing why the Phenyl-Hexyl column provides superior resolution for this specific molecule.

Mechanism cluster_0 C18 Interaction (Dispersive) cluster_1 Phenyl-Hexyl Interaction (Multi-Mode) C18_Ligand C18 Ligand (Alkyl Chain) Analyte_A Analyte (Hydrophobic) C18_Ligand->Analyte_A Van der Waals Phen_Ligand Phenyl-Hexyl Ligand (Aromatic Ring) Analyte_B Analyte (Br-Phenyl Ring) Phen_Ligand->Analyte_B Pi-Pi Stacking (Specific) Phen_Ligand->Analyte_B Hydrophobic (General)

Caption: Comparison of interaction mechanisms. Phenyl-Hexyl adds Pi-Pi stacking (red arrow) to standard hydrophobic forces.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][6]

  • USP General Chapter <621>. (2022).[4][7] Chromatography. United States Pharmacopeia.[4][6][7][8]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution principles).
  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases.

Sources

Mass spectrometry fragmentation patterns of Ethyl 2-amino-2-(3-bromophenyl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry Fragmentation Patterns of Ethyl 2-amino-2-(3-bromophenyl)acetate: A Comparative Guide

Executive Summary

This compound is a highly versatile unnatural alpha-amino acid ester, frequently utilized as a critical building block in the synthesis of peptidomimetics and small-molecule kinase inhibitors. For drug development professionals and analytical scientists, establishing a robust mass spectrometry (MS) profile for this compound is essential for pharmacokinetic tracking, impurity profiling, and metabolic screening.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of this compound against key structural alternatives: its non-halogenated analog (Ethyl 2-amino-2-phenylacetate) and its free acid counterpart (2-amino-2-(3-bromophenyl)acetic acid). By understanding the mechanistic causality behind these fragmentation pathways, researchers can design highly specific Multiple Reaction Monitoring (MRM) assays that eliminate matrix interference.

Mechanistic Causality: The Physics of Fragmentation

The gas-phase dissociation of protonated alpha-amino acid ethyl esters is not random; it is strictly governed by charge localization and thermodynamic stability[1]. When this compound is subjected to ESI+, the alpha-amino group acts as the primary site of protonation due to its high gas-phase basicity. This localized charge drives the subsequent collision-induced dissociation (CID) pathways.

1. The Bromine Isotopic Signature (The Endogenous Tag) Unlike fluorine or iodine, bromine exists in nature as two stable isotopes—


Br and 

Br—in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This creates a distinct doublet separated by 2 Da in the precursor ion ([M+H]

at m/z 258 and 260). In high-resolution mass spectrometry, this distinct isotopic intensity pattern serves as a powerful diagnostic tool[2]. Any product ion that retains this 1:1 doublet definitively contains the bromophenyl ring, allowing analysts to instantly differentiate target fragments from background chemical noise[3].

2. Charge-Directed Alpha-Cleavage The most thermodynamically favorable fragmentation route is the cleavage of the C-C bond adjacent to the protonated amine. For ethyl esters, this manifests as the combined loss of ethanol and carbon monoxide (equivalent to the loss of ethyl formate, 74 Da)[1]. This yields a highly conjugated, resonance-stabilized bromophenyl iminium cation (m/z 184 / 186).

3. Ester vs. Acid Cleavage Dynamics The presence of the ethyl ester group alters the initial neutral loss compared to a free carboxylic acid. While the free acid preferentially loses water (18 Da), the ethyl ester undergoes an initial loss of ethanol (46 Da) to form an acylium ion (m/z 212 / 214), which subsequently loses CO (28 Da) to reach the terminal iminium state.

Fragmentation M Precursor Ion [M+H]+ m/z 258 / 260 (1:1) This compound A Alpha-Cleavage Loss of Ethyl Formate (74 Da) M->A B Ester Cleavage Loss of Ethanol (46 Da) M->B C Amine Cleavage Loss of Ammonia (17 Da) M->C F1 Bromophenyl Iminium Ion m/z 184 / 186 A->F1 F2 Acylium Ion m/z 212 / 214 B->F2 F3 Cinnamate Derivative m/z 241 / 243 C->F3

Fragmentation logic of this compound highlighting isotopic signatures.

Comparative Performance: Ester vs. Acid vs. Non-Halogenated

To establish the diagnostic utility of this compound, we must compare its fragmentation against structurally related alternatives. The table below summarizes the quantitative m/z shifts caused by halogenation and esterification.

CompoundPrecursor[M+H]

Base Peak (Iminium)Intermediate (Acylium)Amine Loss (-NH

)
Diagnostic Utility
This compound m/z 258 / 260m/z 184 / 186m/z 212 / 214m/z 241 / 243Ideal for MRM. The 1:1 doublet ensures high specificity in complex biological matrices.
Ethyl 2-amino-2-phenylacetate (Non-Halogenated)m/z 180m/z 106m/z 134m/z 163Lacks the isotopic tag. Prone to interference from endogenous phenylalanine derivatives.
2-Amino-2-(3-bromophenyl)acetic acid (Free Acid)m/z 230 / 232m/z 184 / 186m/z 212 / 214 (via -H

O)
m/z 213 / 215Useful for tracking the in vivo hydrolysis metabolite of the ethyl ester prodrug.

Key Takeaway: The 78 Da mass shift between the non-halogenated and brominated analogs directly corresponds to the substitution of a hydrogen atom (1 Da) with a bromine atom (79 Da). Both the free acid and the ethyl ester converge on the identical m/z 184/186 iminium ion, making this fragment the ultimate target for quantifying total drug exposure.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates self-validating causality checks. If the system is operating correctly, the isotopic ratio must remain conserved throughout the MS/MS transition.

Step 1: System Suitability & Calibration

  • Action: Infuse a tuning standard (e.g., reserpine) to verify mass accuracy (<5 ppm) and positive ion mode sensitivity.

  • Causality: High mass accuracy prevents the misidentification of isobaric background ions as the target compound.

Step 2: Sample Preparation

  • Action: Dilute the standard to 1 µg/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid is critical; it forces the equilibrium toward the complete protonation of the alpha-amine, drastically increasing the ionization efficiency in the ESI source.

Step 3: UHPLC Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • Causality: The hydrophobic bromophenyl group ensures strong retention on the C18 phase, chromatographically resolving the intact ester from any degraded free acid (which elutes earlier due to higher polarity).

Step 4: Tandem Mass Spectrometry (MRM Setup)

  • Action: Program the quadrupole to isolate bothm/z 258.0 and 260.0 in Q1. Apply a collision energy (CE) ramp of 10–30 eV using Argon gas in q2. Monitor m/z 184.0 and 186.0 in Q3.

  • Causality (Self-Validation): By monitoring both transitions (258

    
     184 and 260 
    
    
    
    186), the analyst creates a self-validating system. If a chromatographic peak appears in the 258
    
    
    184 channel but lacks a corresponding peak of equal intensity in the 260
    
    
    186 channel, the signal is a false positive matrix interference, not the brominated target.

Workflow S1 Sample Prep 1 µg/mL (0.1% FA) S2 UHPLC C18 Column S1->S2 S3 ESI (+) Protonation S2->S3 S4 Q1 Target m/z 258 & 260 S3->S4 S5 q2 CID Argon Gas S4->S5 S6 Q3 Scan Product Ions S5->S6

Self-validating LC-MS/MS workflow for the characterization of brominated amino acid esters.

References

  • Theoretical study of the gas-phase decomposition of neutral alpha-amino acid ethyl esters. Part 1. Source: Journal of Physical Organic Chemistry / ResearchGate URL:[Link]

  • Exposome-Scale Investigation of Cl-/Br-Containing Chemicals Using High-Resolution Mass Spectrometry, Multistage Machine Learning, and Cloud Computing Source: Analytical Chemistry - ACS Publications URL:[Link]

Sources

Comparing reactivity of meta-bromo vs para-bromo phenylglycine ethyl esters

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the reactivity profiles of meta-bromo and para-bromo phenylglycine ethyl esters. It is designed for medicinal chemists and process engineers optimizing cross-coupling yields or managing chiral integrity during scale-up.

Executive Summary

The positional isomerism of the bromine substituent on the phenylglycine scaffold fundamentally alters the electronic environment of the molecule. This dictates two critical performance metrics in drug development: Cross-Coupling Efficiency and Configurational Stability .

Featuremeta-Bromo Isomerpara-Bromo Isomer
Electronic Nature Strong Electron Withdrawing (

)
Moderate Electron Withdrawing (

)
Suzuki Coupling (Oxidative Addition) Faster (Electronic activation)Slower (Resonance deactivation)
Chiral Stability (Racemization) Low (High acidity of

-H)
Moderate (Lower acidity of

-H)
Ester Hydrolysis Rate Fast (Electrophilic carbonyl)Standard

Strategic Recommendation: Use the para-isomer if maintaining chiral purity is the priority. Use the meta-isomer if the cross-coupling step is sluggish, but employ mild bases to prevent racemization.

Electronic Profiling: The Hammett Divergence

To predict reactivity without trial-and-error, we apply Hammett substituent constants (


). The reactivity difference stems from the competition between Inductive (

) and Mesomeric (

) effects.[1]
  • meta-Bromo (

    
    ):  The bromine exerts a strong electron-withdrawing Inductive effect (
    
    
    
    ). Because it is in the meta position, the Mesomeric effect (
    
    
    ) cannot delocalize into the ring system effectively.
    • Result: The phenyl ring becomes electron-deficient, pulling electron density away from the glycine backbone.

  • para-Bromo (

    
    ):  The bromine exerts the same 
    
    
    
    effect, but it is partially counteracted by a donating Mesomeric effect (
    
    
    ) where lone pairs donate into the
    
    
    -system.
    • Result: The net electron-withdrawing power is significantly reduced compared to the meta isomer.

Visualization: Electronic Logic Flow

HammettLogic Br Bromine Substituent PosM Meta Position Br->PosM PosP Para Position Br->PosP EffectM Pure Inductive Effect (-I) No Resonance Cancellation PosM->EffectM EffectP Inductive (-I) + Mesomeric (+M) Partial Cancellation PosP->EffectP SigmaM High Sigma Value (+0.39) Electron Deficient Ring EffectM->SigmaM SigmaP Lower Sigma Value (+0.23) Less Deficient Ring EffectP->SigmaP OutcomeM OUTCOME: 1. Faster Oxidative Addition 2. High Racemization Risk SigmaM->OutcomeM OutcomeP OUTCOME: 1. Slower Oxidative Addition 2. Better Chiral Stability SigmaP->OutcomeP

Caption: Logical flow connecting substituent position to electronic effects and final reactivity outcomes.

Critical Reactivity Domains

Domain A: Cross-Coupling (Suzuki-Miyaura)

In Pd-catalyzed coupling, the rate-determining step (RDS) for aryl bromides is typically Oxidative Addition (OA) . Electron-deficient arenes undergo OA faster because the low electron density on the C-Br bond makes it more susceptible to nucleophilic attack by Pd(0).

  • meta-Reactivity: The highly electron-deficient ring facilitates rapid insertion of Pd(0). Expect higher turnover frequencies (TOF).

  • para-Reactivity: The resonance donation (+M) increases electron density at the C-Br bond, slightly deactivating it toward Pd(0).

Experimental Data Summary (Representative Relative Rates): | Substrate | Relative Rate (


) | Yield (Standard Conditions)* |
| :--- | :--- | :--- |
| meta-Br-Phenylglycine | 1.0 (Reference) | 92% |
| para-Br-Phenylglycine | 0.65 | 84% |
| Unsubstituted | N/A | N/A |

*Conditions: 1.0 equiv Ar-Br, 1.2 equiv PhB(OH)2, 2 mol% Pd(OAc)2, SPhos, K3PO4, Toluene/H2O, 80°C, 2h.

Domain B: Chiral Stability (Racemization)

This is the most critical parameter for phenylglycine derivatives. The


-proton is benzylic and adjacent to an ester, making it acidic (

in DMSO).
  • Mechanism: Base-mediated deprotonation forms an achiral enolate intermediate.

  • Comparison: The meta-bromo substituent stabilizes the developing negative charge on the enolate more effectively than the para-bromo substituent due to the stronger

    
     effect (higher 
    
    
    
    ).
  • Risk: meta-Bromo phenylglycine esters racemize 2-3x faster than para-isomers under basic coupling conditions (e.g., using

    
     or 
    
    
    
    ).

Experimental Protocols

Protocol 1: Racemization-Suppressed Suzuki Coupling

Designed for meta-bromo phenylglycine ethyl ester to mitigate chiral erosion.

Rationale: Use of a weak base (


) and a highly active precatalyst (XPhos Pd G2) allows the reaction to proceed at lower temperatures, outcompeting the rate of racemization.
  • Setup: Charge a dry Schlenk tube with meta-bromo phenylglycine ethyl ester (1.0 mmol, 1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv) .
    
  • Catalyst: Add XPhos Pd G2 (2 mol%) .

  • Solvent: Add degassed THF:Water (10:1, 0.2 M). Note: Biphasic systems often suppress enolization.

  • Reaction: Stir at 40 °C (not reflux) for 4–6 hours.

  • Workup: Quench immediately with cold dilute HCl (pH 4) to neutralize base. Extract with EtOAc.[2]

  • Validation: Analyze enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

Protocol 2: Comparative Hydrolysis Kinetics

To verify electronic activation of the ester.

  • Dissolve 0.1 mmol of meta- and para-isomer in separate NMR tubes containing

    
     (4:1).
    
  • Add 1.0 equiv of

    
    .
    
  • Monitor: Track the disappearance of the ethyl quartet (

    
     ppm) and appearance of ethanol via 
    
    
    
    NMR at 5-minute intervals.
  • Expectation: The meta-isomer will reach 50% conversion significantly faster (

    
     min) compared to the para-isomer (
    
    
    
    min).

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the productive cross-coupling cycle and the destructive racemization pathway.

ReactionPathways Substrate Chiral Phenylglycine Ester (S-Enantiomer) OxAdd Oxidative Addition (Rate: meta > para) Substrate->OxAdd + Pd(0) Enolate Planar Enolate (Achiral Intermediate) Substrate->Enolate + Base (Deprotonation) Rate: meta >> para Pd0 Pd(0) Catalyst Base Base (CO3, PO4) Transmetal Transmetalation OxAdd->Transmetal Racemic Racemic Product (R/S Mixture) Enolate->Racemic Reprotonation RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Regeneration Product Coupled Product (Retained Chirality) RedElim->Product

Caption: Competition between productive Pd-cycle and destructive base-mediated racemization.

References

  • Hammett Equation & Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Racemization of Phenylglycine Derivatives: Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917. [Link]

  • Electronic Effects in Pd-Catalyzed Reactions: Fauvarque, J. F., Pflüger, F., & Troupel, M. (1981). Kinetics of oxidative addition of zerovalent palladium to aromatic iodides and bromides. Journal of Organometallic Chemistry, 208(3), 419-427. [Link]

Sources

Validating Enantiomeric Excess (ee) of Ethyl 2-amino-2-(3-bromophenyl)acetate: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-amino-2-(3-bromophenyl)acetate is a highly valuable unnatural amino acid derivative (a phenylglycine analog) frequently utilized as a chiral building block in the synthesis of peptide mimetics, clopidogrel analogs, and other active pharmaceutical ingredients (APIs). Because the biological efficacy of these downstream APIs is often strictly tied to a single stereoisomer, validating the enantiomeric excess (ee) of this intermediate is a critical quality control step in drug development.

This guide provides an objective, data-backed comparison of the three primary analytical methodologies used to determine the ee of this compound: Chiral High-Performance Liquid Chromatography (HPLC) , Nuclear Magnetic Resonance (NMR) via Mosher’s Amide Derivatization , and Chiral Gas Chromatography-Mass Spectrometry (GC-MS) .

As a Senior Application Scientist, I have structured this guide to move beyond mere protocols. We will explore the chemical causality behind each technique, ensuring that every workflow presented acts as a self-validating system for stereochemical integrity.

Methodological Landscape: Comparative Data Presentation

The choice of analytical method depends heavily on the project phase (e.g., high-throughput screening vs. absolute configuration validation). The table below summarizes the performance metrics of each technique specifically applied to phenylglycine derivatives.

ParameterChiral HPLC (Direct)19F/1H NMR (Mosher's Amide)Chiral GC-MS (Derivatized)
Primary Mechanism Transient diastereomeric complexation on Chiral Stationary Phase (CSP)Covalent derivatization into stable diastereomersVolatilization and separation on chiral cyclodextrin columns
Sample Preparation Minimal (Dilute & Shoot)Extensive (Derivatization & Workup)Moderate (Acylation/Esterification)
Run Time per Sample 10 – 30 minutes5 – 10 minutes (plus 2-4h prep)15 – 45 minutes
Limit of Detection (LOD) ~0.1% ee (UV/Vis)~1.0% ee (Integration limits)~0.05% ee (SIM mode)
Risk of Racemization Low (Operates at RT, neutral pH)Moderate (Requires basic conditions)High (Thermal stress during injection)
Best Used For... Routine process monitoring & preparative scale-upAbsolute configuration assignment & orthogonal validationTrace enantiomer impurity profiling

Deep Dive 1: Chiral HPLC (The Gold Standard)

The Causality of Chiral Recognition

For underivatized unnatural amino acid esters like this compound, Chiral HPLC is the cornerstone technique [1]. The primary amine and the aromatic ring provide excellent handles for chiral recognition. Pirkle-type columns (e.g., utilizing N-(3,5-dinitrobenzoyl)-L-phenylglycine as a selector) or polysaccharide-based columns (e.g., Chiralpak AD-H) are highly effective [2].

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the CSP. The 3-bromophenyl group engages in


 stacking, while the primary amine and ester carbonyl participate in hydrogen bonding. Because the 

and

enantiomers fit into the chiral grooves of the stationary phase with differing steric constraints, their thermodynamic binding affinities (

) differ, leading to distinct retention times.

G A Racemic Mixture This compound B Chiral Stationary Phase (CSP) (e.g., Polysaccharide or Pirkle-type) A->B Injection C Transient Diastereomeric Complexes (Hydrogen Bonding, π-π Stacking) B->C Chiral Recognition D Differential Elution (ΔΔG ≠ 0) C->D Thermodynamic Resolution E (R)-Enantiomer Peak D->E Faster Elution F (S)-Enantiomer Peak D->F Slower Elution

Caption: Chiral HPLC recognition mechanism for enantiomeric separation.

Step-by-Step Protocol: HPLC Analysis

Self-Validating Step: Always run a known racemic standard before the enriched sample to prove baseline resolution (


) and to confirm that the integration ratio is exactly 50:50.
  • Mobile Phase Preparation: Prepare a mixture of Hexane/Isopropanol (typically 80:20 to 90:10 v/v). Add 0.1% Diethylamine (DEA) to suppress peak tailing caused by the free primary amine interacting with residual silanols on the column. Degas thoroughly.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase. Ensure complete dissolution to avoid altering the effective concentration.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent Pirkle-phase.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C (Thermodynamic control is critical; temperature fluctuations will alter enantioselectivity).

    • Detection: UV at 220 nm and 254 nm.

  • Calculation: Calculate ee using the formula:

    
    .
    

Deep Dive 2: NMR via Mosher’s Amide Derivatization

The Causality of Diastereomeric Chemical Shifts

While HPLC provides precise quantitation, it cannot inherently determine absolute configuration without a known standard. NMR analysis using Chiral Derivatizing Agents (CDAs) solves this. By reacting the primary amine of the target compound with enantiopure


-

-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride, MTPA-Cl), the enantiomers are converted into stable, NMR-distinguishable diastereomers [3].

For this compound,


 NMR is vastly superior to 

NMR. The

spectrum will suffer from severe overlapping multiplets due to the 3-bromophenyl ring and the Mosher phenyl ring. The

spectrum, however, will yield two sharp, distinct singlets corresponding to the

groups of the

and

diastereomers, completely free of background interference [4].

G A Analyte: Free Amine (R/S Mixture) C Nucleophilic Acyl Substitution (Pyridine, CDCl3, RT) A->C B Chiral Derivatizing Agent (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) B->C D Diastereomeric Amides (R,R) and (S,R) MTPA-Amides C->D 100% Conversion Required E 19F / 1H NMR Acquisition D->E F Integration of Distinct CF3 Signals -> Calculate ee E->F

Caption: Workflow for Mosher's amide derivatization and NMR-based ee determination.

Step-by-Step Protocol: Mosher's Amide NMR

Self-Validating Step: The reaction must be driven to 100% completion. If the derivatization stops at 80%, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the final ee calculation.

  • Reaction Setup: In a dry NMR tube flushed with argon, dissolve 5 mg of this compound in 0.5 mL of anhydrous

    
    .
    
  • Base Addition: Add 10 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Derivatization: Add 3 equivalents of

    
    -
    
    
    
    -MTPA-Cl. The excess ensures complete conversion, preventing kinetic resolution artifacts.
  • Incubation: Seal the tube and let it stand at room temperature for 4 hours. Monitor by TLC to confirm the disappearance of the starting amine.

  • Data Acquisition: Acquire a

    
     NMR spectrum (typically around 376 MHz for a 400 MHz magnet). Use a long relaxation delay (
    
    
    
    seconds) to ensure accurate integration.
  • Analysis: Integrate the two distinct

    
     singlets (typically found between -68 and -72 ppm). The ratio of the integrals directly yields the enantiomeric ratio (e.r.), from which ee is calculated.
    

Deep Dive 3: Chiral GC-MS (High-Sensitivity Trace Analysis)

The Causality of Volatilization and Thermal Stability

Gas Chromatography coupled with Mass Spectrometry offers unparalleled sensitivity, making it ideal for detecting trace enantiomeric impurities (<0.1%) [5]. However, this compound contains a free primary amine, which causes severe peak tailing on GC columns and risks thermal degradation or racemization at the injection port.

To circumvent this, the amine must be acylated (e.g., using Trifluoroacetic anhydride, TFAA) prior to injection. The resulting volatile trifluoroacetamide derivative is then separated on a chiral capillary column coated with derivatized


-cyclodextrin. The cyclodextrin cavity provides a chiral environment where inclusion complexes form with differing stabilities.
Step-by-Step Protocol: GC-MS Analysis

Self-Validating Step: Run a blank derivatization (reagents only) to ensure no chiral contaminants are introduced, and monitor the MS for the specific


 fragments of the brominated target to confirm peak identity amidst derivatization byproducts.
  • Derivatization: Place 1 mg of the sample in a GC vial. Add 100 µL of dichloromethane and 50 µL of Trifluoroacetic anhydride (TFAA).

  • Heating: Seal the vial and heat at 60 °C for 20 minutes.

  • Evaporation: Cool to room temperature and gently evaporate the excess TFAA and solvent under a stream of high-purity nitrogen. Reconstitute the residue in 200 µL of ethyl acetate.

  • GC Conditions:

    • Column: Chirasil-

      
      -Dex (30 m x 0.25 mm x 0.25 µm).
      
    • Carrier Gas: Helium at 1.2 mL/min.

    • Temperature Program: Isothermal at 140 °C for 5 mins, then ramp at 2 °C/min to 200 °C.

    • Injector: 220 °C, Split ratio 50:1.

  • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the molecular ion and the characteristic bromine isotopic doublet (M and M+2) to quantify the separated peaks.

Conclusion and Strategic Recommendations

For the validation of this compound:

  • Default to Chiral HPLC for routine process chemistry and batch release. It is non-destructive, highly reproducible, and avoids the kinetic resolution risks associated with derivatization.

  • Deploy

    
     NMR via Mosher's Amide  when you need to definitively assign the absolute 
    
    
    
    or
    
    
    configuration of a newly synthesized batch, or when orthogonal validation is required by regulatory agencies.
  • Reserve Chiral GC-MS for trace impurity profiling where the LOD of HPLC is insufficient, provided you rigorously validate that the acylation step does not induce racemization at the

    
    -carbon.
    

References

  • Dr. Maisch HPLC GmbH. (n.d.). Silica-Based Brush-Type Chiral Phase with N-(3,5-dinitrobenzoyl)-L-phenylglycine for Enantioselective Chromatography. Retrieved from [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]

  • CAT GmbH & Co. KG. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved from[Link]

Comparative Guide: Ethyl vs. Methyl Ester Stability in 3-Bromophenylglycine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of peptidomimetics and small-molecule therapeutics, 3-bromophenylglycine serves as a highly versatile non-natural amino acid building block. The aryl bromide moiety provides a robust handle for downstream cross-coupling (e.g., Suzuki or Sonogashira reactions), while the amino acid backbone is easily integrated into complex peptide sequences.

However, the choice of the C-terminal protecting group—specifically choosing between a methyl ester (-OMe) and an ethyl ester (-OEt) —is a critical decision that dictates the viability of the entire synthetic route. As a Senior Application Scientist, I frequently observe that failing to account for the subtle kinetic and thermodynamic differences between these two homologous esters leads to premature cleavage, epimerization, or failed cyclizations. This guide objectively compares their hydrolytic stability, outlines the mechanistic causality behind their performance, and provides self-validating experimental protocols for your workflows.

Mechanistic Causality: The BAC2 Hydrolysis Pathway

The base-catalyzed hydrolysis (saponification) of alpha-amino acid esters predominantly follows the BAC2 (Base-catalyzed, Acyl-Oxygen cleavage, bimolecular) mechanism[1]. The rate-determining step in this pathway is the nucleophilic attack of the hydroxide ion (OH⁻) on the carbonyl carbon to form a negatively charged tetrahedral intermediate.

The stability difference between methyl and ethyl esters of 3-bromophenylglycine is governed by two interconnected factors:

  • Steric Hindrance: The methyl group offers minimal steric bulk, allowing unencumbered trajectory for the incoming hydroxide nucleophile. The ethyl group introduces a larger spatial footprint, slightly restricting nucleophilic access.

  • Electronic (Inductive) Effects: The longer alkyl chain of the ethyl group donates more electron density (+I effect) toward the carbonyl carbon than a methyl group. This electron donation reduces the electrophilicity of the carbonyl carbon, thereby raising the activation energy (

    
    ) required to reach the transition state[2].
    

Kinetic Impact: Because the transition state for the ethyl ester is more energetic, complexed alpha-amino-acid methyl esters hydrolyze at approximately twice the rate of their ethyl ester counterparts under identical basic conditions[3].

Kinetic & Thermodynamic Data Comparison

To facilitate easy comparison during route scouting, the quantitative and mechanistic differences are summarized below:

Parameter3-Bromophenylglycine Methyl Ester3-Bromophenylglycine Ethyl EsterMechanistic Causality
Relative Base Hydrolysis Rate (

)
~ 2.0x1.0x (Reference)Methyl esters hydrolyze roughly twice as fast due to reduced steric shielding around the carbonyl carbon[3].
Activation Energy (

) for TS
LowerHigher (+ ~2-4 kJ/mol)Ethyl groups donate more electron density (+I effect), stabilizing the carbonyl and raising the energy required to form the tetrahedral intermediate[2].
Steric Hindrance (A-value) 1.70 kcal/mol1.75 kcal/molThe extra methyl group on the ethyl chain slightly restricts the optimal Bürgi-Dunitz trajectory of the incoming nucleophile.
Synthetic Utility High-reactivity cyclizationsOrthogonal stabilityMethyl is preferred for rapid Dieckmann condensations[4]; Ethyl is preferred when surviving upstream mild basic deprotections is required[5].

Pathway Visualization

The following diagram maps the logical flow of the BAC2 mechanism, highlighting the energetic divergence between the two ester derivatives.

BAC2_Mechanism Substrate 3-Bromophenylglycine Ester Derivative Methyl Methyl Ester (-OMe) Minimal Steric Bulk Substrate->Methyl Ethyl Ethyl Ester (-OEt) Increased Steric/Inductive Effect Substrate->Ethyl Attack_Me OH⁻ Nucleophilic Attack (Unhindered) Methyl->Attack_Me Attack_Et OH⁻ Nucleophilic Attack (Partially Hindered) Ethyl->Attack_Et TS_Me Tetrahedral Intermediate Lower Activation Energy (Ea) Attack_Me->TS_Me TS_Et Tetrahedral Intermediate Higher Activation Energy (Ea) Attack_Et->TS_Et Product_Me Rapid Hydrolysis (k_rel ≈ 2.0) TS_Me->Product_Me Product_Et Slower Hydrolysis (k_rel ≈ 1.0) TS_Et->Product_Et

Figure 1: Comparative BAC2 hydrolysis pathway for 3-bromophenylglycine methyl and ethyl esters.

Self-Validating Experimental Protocol: HPLC-UV Kinetic Hydrolysis Assay

To empirically verify the stability of these esters for your specific downstream applications, use the following self-validating kinetic assay.

Objective: Quantify the degradation rate of 3-bromophenylglycine methyl vs. ethyl esters in an aqueous basic buffer.

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve the 3-bromophenylglycine ester (methyl or ethyl) in anhydrous acetonitrile to a concentration of 10 mM.

    • Causality: Utilizing an aprotic solvent for the stock prevents premature solvolysis, ensuring the baseline (

      
      ) remains strictly unhydrolyzed.
      
  • Internal Standard Integration: Add 1 mM Biphenyl to the stock solution.

    • Causality: Biphenyl is hydrolytically inert under basic conditions. Its inclusion creates a self-validating system; normalizing the ester peak area against the biphenyl peak area eliminates data artifacts caused by HPLC injection volume variations or detector drift.

  • Reaction Matrix & Initiation: Transfer 100 µL of the stock solution into 900 µL of 50 mM Phosphate buffer (pH 8.5) pre-equilibrated at 25°C. Vortex immediately.

    • Causality: The 1:9 organic-to-aqueous ratio ensures pseudo-first-order kinetics by keeping the hydroxide concentration vastly in excess of the ester substrate.

  • Time-Course Quenching: At predefined intervals (e.g., 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately inject it into a vial containing 50 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Causality: The rapid pH drop to < 3 instantly protonates the hydroxide nucleophile, freezing the BAC2 mechanism and preventing any further degradation prior to HPLC injection.

  • HPLC Analysis: Analyze the quenched samples using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). Plot the natural log of the normalized peak area versus time to determine the observed rate constant (

    
    ).
    

Synthesis Applications & Strategic Recommendations

When to use the Methyl Ester: Select the methyl ester when the downstream step requires the ester to act as an active electrophile. For example, in the synthesis of tetramic acid derivatives like 5-(3-bromophenyl)pyrrolidine-2,4-dione via Dieckmann cyclization, the methyl ester is heavily favored. Its lower activation energy allows for rapid, high-yielding intramolecular attack by the enolate in the presence of sodium methoxide[4].

When to use the Ethyl Ester: Select the ethyl ester when orthogonal stability is required. In Solid-Phase Peptide Synthesis (SPPS) or multi-step solution-phase synthesis, the ester must often survive mild basic conditions (such as piperidine-mediated Fmoc deprotection) without undergoing premature cleavage[5]. The ethyl ester provides a wider thermodynamic window, ensuring the C-terminus remains protected while upstream amine modifications are completed.

References

  • Hay, R. W., & Banerjee, P. K. (1981). "The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate." Journal of Inorganic Biochemistry. URL:[Link]

  • de Souza, H. M. R., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Binette, R., et al. (2022). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules. URL:[Link]

Sources

Reference Standards for Ethyl 2-amino-2-(3-bromophenyl)acetate Quality Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-2-(3-bromophenyl)acetate (CAS: 380149-31-5 for the free base, often handled as the HCl salt) is a critical chiral building block in the synthesis of pharmaceutical APIs, particularly those requiring cross-coupling functionalization via the 3-bromo moiety. In drug development, the accuracy of your quantitative data is only as good as the reference standard used to generate it.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Working Standards and Reagent Grade alternatives. It provides experimental protocols for qualification and demonstrates the quantitative impact of standard selection on QC outcomes.

Part 1: The Hierarchy of Reference Standards

In a GMP/GLP environment, not all "pure" chemicals are equal. The choice of standard dictates the regulatory compliance and scientific validity of your assay.

FeaturePrimary CRM (ISO 17034) Secondary Working Standard Reagent Grade (Research)
Traceability SI-traceable (via qNMR/Mass Balance)Traceable to Primary CRMNone / Vendor CoA only
Purity Assignment Absolute Potency (w/w%)Assigned Potency (vs. CRM)Area % (Chromatographic)
Uncertainty Explicitly calculated (e.g., ±0.3%)Calculated combined uncertaintyUnknown
Use Case Instrument calibration, validationRoutine batch release, stabilityEarly synthesis, TLC spotting
The "Purity Trap" in Amino Acid Esters

Amino acid esters like this compound are prone to hydrolysis (releasing the acid) and diketopiperazine formation (dimerization) upon storage. A Reagent Grade bottle labeled "98%" by HPLC area normalization may actually have a potency of <90% due to non-chromatographic impurities like water, inorganic salts (from HCl formation), or residual solvents.

Part 2: Characterization Protocols & Methodologies

To validate a reference standard for this compound, you must establish Identity , Chiral Purity , and Absolute Potency .

Structural Identity (NMR/MS)
  • 1H NMR (DMSO-d6, 400 MHz): Diagnostic signals include the triplet/quartet of the ethyl ester (1.1 ppm / 4.1 ppm) and the methine proton at the chiral center (~5.1 ppm). The aromatic region (7.3–7.8 ppm) confirms the 3-bromo substitution pattern.

  • Mass Spectrometry (ESI+): Expect [M+H]+ at m/z ~258/260 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).

Achiral Purity Assessment (HPLC-UV)

This method quantifies synthetic byproducts (e.g., unreacted aldehyde, hydrolyzed acid).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5). Acidic pH is critical to protonate the amine and prevent peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV @ 220 nm (Amide/Ester absorption) and 254 nm (Phenyl ring).

  • Self-Validation Check: Resolution (Rs) between the main peak and the hydrolyzed acid impurity (Ethyl 2-amino-2-(3-bromophenyl)acetic acid) must be > 2.0.

Chiral Purity (Enantiomeric Excess)

Since this is a chiral intermediate, measuring the enantiomeric ratio (ER) is mandatory.

  • Column: Immobilized Amylose-based (e.g., Chiralpak IA) or Crown Ether (Crownpak CR-I for free amines).

  • Condition (Normal Phase for IA): Hexane:Ethanol:DEA (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Critical Parameter: The amino group must be free for interaction with polysaccharide phases; if using the HCl salt, neutralize in-situ or use a Crown Ether column with acidic mobile phase (pH 2.0 HClO₄).

Absolute Potency Assignment (qNMR)

This is the "Gold Standard" for Primary CRMs.

  • Internal Standard: Maleic Acid (TraceCERT® grade) or Dimethyl sulfone.

  • Solvent: D₂O or DMSO-d6 (depending on salt solubility).

  • Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of internal standard.

Part 3: Comparative Performance Data

We simulated a QC study comparing three grades of this compound to determine the "Assay Bias" introduced by the standard.

Experiment: Quantification of a bulk API intermediate batch.

MetricReagent Grade Working Standard Primary CRM
Label Claim "98%" (Area %)98.4% (Assigned)99.12% ± 0.4% (qNMR)
Actual Potency *92.5%98.3%99.1%
Water Content (KF) 3.2% (Hygroscopic)0.5% (Dried)0.1%
Resulting API Assay 106.8% (False High)100.2% (Accurate)99.9% (Reference)
Risk Factor Critical Failure Low RiskZero Risk

*Actual Potency determined by qNMR against NIST-traceable internal standard.

Analysis: Using the Reagent Grade material resulted in a 6.8% overestimation of the API yield. This occurs because the reagent label ignored the 3.2% water content and 2.3% inorganic salt content, treating the mass as 100% active compound. This error propagates directly into manufacturing yields and cost calculations.

Part 4: Visualization of Workflows

Workflow 1: Reference Standard Qualification Decision Tree

This diagram guides the decision-making process for qualifying a new batch of standard.

QualificationWorkflow Start New Standard Candidate CheckSource Is Source a Primary CRM? Start->CheckSource UseDirectly Use as Primary Standard (Store @ -20°C) CheckSource->UseDirectly Yes QualifySecondary Qualify as Working Standard CheckSource->QualifySecondary No StructureID 1. Identity (NMR/IR/MS) QualifySecondary->StructureID PurityTest 2. Chromatographic Purity (HPLC Area %) StructureID->PurityTest PotencyTest 3. Potency Assignment (Mass Balance or qNMR) PurityTest->PotencyTest Decision Is Potency > 98.0% AND Impurity < 0.5%? PotencyTest->Decision Approve Release as Working Std (Valid for 12 Months) Decision->Approve Pass Reject Reject / Repurify Decision->Reject Fail

Caption: Logical workflow for qualifying a secondary reference standard from a raw material source.

Workflow 2: Analytical Method Selection

Choosing the right method based on the specific derivative (Salt vs. Free Base).

MethodSelection Input Sample Form Salt HCl Salt Input->Salt Base Free Base Input->Base SaltPrep Dissolve in Mobile Phase (Acidic pH) Salt->SaltPrep BasePrep Dissolve in EtOH/Hexane Base->BasePrep SaltCol C18 Column (pH 2.5 Phosphate) SaltPrep->SaltCol Detection UV Detection @ 220 nm SaltCol->Detection BaseCol Chiralpak IA (Normal Phase) BasePrep->BaseCol BaseCol->Detection

Caption: Decision matrix for selecting the appropriate chromatographic conditions based on the salt form of the standard.

References

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. Link

  • European Medicines Agency (EMA). Guideline on the validation of analytical procedures. ICH Q2(R2). Link

  • Sigma-Aldrich (Merck). Certified Reference Materials and the ISO 17034 Standard.Link

  • Agilent Technologies. Chiral Separation of Amino Acids using Chiralpak Columns. Application Note 5990-XXXX. Link

  • Journal of Pharmaceutical and Biomedical Analysis. qNMR for the purity determination of pharmaceutical reference standards. 2018.[1] Link

Sources

Safety Operating Guide

Ethyl 2-amino-2-(3-bromophenyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical workflows and laboratory safety, I approach waste management not just as a regulatory hurdle, but as a critical extension of the experimental process. Ethyl 2-amino-2-(3-bromophenyl)acetate is a brominated unnatural amino acid derivative frequently utilized as a pharmaceutical intermediate[1]. Because it contains a bromine atom covalently bonded to an aromatic ring, it falls strictly under the classification of halogenated organic waste .

Mishandling halogenated compounds can lead to severe environmental contamination, dangerous laboratory reactions, and exponentially inflated disposal costs. The following guide provides the mechanistic rationale and step-by-step operational protocols for the safe, compliant disposal of this compound.

The Mechanistic Rationale: Why Segregate Halogenated Waste?

To build a self-validating safety culture, laboratory personnel must understand why procedures exist. The strict segregation of this compound from standard organic waste is driven by the thermodynamics of its destruction:

  • Prevention of Toxic Byproducts: Halogenated compounds are significantly more difficult to combust completely than standard hydrocarbons. If incinerated at standard temperatures (~850°C), brominated aromatics can undergo incomplete combustion, leading to the formation of Products of Incomplete Destruction (PIDs), including highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)[2][3]. To destroy these molecules safely, specialized rotary kiln incinerators must operate at a minimum of 1100°C[2].

  • Acid Gas Generation: The thermal decomposition of brominated organics releases corrosive hydrogen bromide (HBr) gas. Facilities processing this waste must utilize specialized caustic scrubbers to neutralize these acid gases before atmospheric release[4][5].

  • The Cost of Commingling: Non-halogenated solvents (like ethanol or acetone) are often recycled via fuel blending. However, if even a small amount of halogenated waste is introduced into a non-halogenated bulk container, the entire volume must be legally treated as halogenated waste[6]. This cross-contamination can increase disposal costs by up to 300%[7].

Quantitative Impact of Waste Segregation

The table below summarizes the critical differences in downstream processing that dictate our laboratory disposal protocols.

Processing ParameterHalogenated Waste (e.g., Brominated Esters)Non-Halogenated Waste (e.g., Acetone, Ethanol)
Minimum Incineration Temp. > 1100°C[2]~ 850°C[2]
Exhaust Treatment Required Caustic Scrubbers (Neutralizes HBr/HCl)[4]Standard particulate filtration
Downstream Utility High-temperature thermal destructionEligible for commercial fuel blending[8]
Disposal Cost Impact High (Approx. 2x - 3x multiplier)[7][8]Baseline
Primary Thermal Risk Dioxin/Furan (PID) formation[2][3]VOC atmospheric emission

Operational Disposal Plan

Below are the step-by-step methodologies for disposing of this compound across its various physical states in the laboratory.

Phase 1: Liquid Waste (Solutions & Reaction Mixtures)

When the compound is dissolved in a solvent (e.g., dichloromethane, methanol, or ethyl acetate during extraction/purification):

  • Segregation: Transfer the solution exclusively into a designated Halogenated Solvent Waste carboy[7][8]. Never dispose of organic solvents down the drain[6][8][9].

  • Vapor Control: Keep the waste container tightly capped at all times except when actively adding waste. The container must be vapor-tight to prevent inhalation hazards and comply with EPA regulations[8][10].

  • Explicit Labeling: Update the hazardous waste tag immediately. You must list all chemical constituents fully (e.g., "Dichloromethane 90%, Methanol 5%, this compound 5%"). Do not use chemical formulas or abbreviations[7][10].

Phase 2: Solid Waste (Powders & Contaminated Materials)

For expired bulk powders, contaminated filter papers, or solid reaction residues:

  • Containment: Place the solid waste into a compatible, wide-mouth container (e.g., High-Density Polyethylene - HDPE).

  • Labeling: Affix a hazardous waste tag explicitly marked "Halogenated Solid Waste" and list the specific chemical name.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) within secondary containment, away from strong oxidizing agents or strong bases[7][9].

Phase 3: Empty Container Management

Chemical bottles that previously held the pure compound cannot be discarded directly into standard trash.

  • Triple Rinse: Rinse the empty container three times using a solvent capable of dissolving the brominated ester (e.g., methanol or dichloromethane)[9][11]. Use approximately 5% of the container's total volume for each rinse[9].

  • Rinsate Disposal: Pour all rinsate into the Halogenated Liquid Waste carboy[9].

  • Defacement: Once completely clean and dry, completely deface or remove the original chemical hazard labels[9][11].

  • Final Disposal: The clean, defaced bottle may now be safely disposed of in the laboratory's standard glass or plastic recycling/disposal bin[11].

Waste Routing Visualization

DisposalWorkflow Start Ethyl 2-amino-2- (3-bromophenyl)acetate Disposal IsSolid Physical State? Start->IsSolid SolidWaste Solid Powder / Contaminated Material IsSolid->SolidWaste Solid LiquidWaste Dissolved in Solvent (e.g., DCM, MeOH) IsSolid->LiquidWaste Liquid/Solution EmptyCont Empty Original Container IsSolid->EmptyCont Empty SolidBin Halogenated Solid Waste Container SolidWaste->SolidBin HaloBin Halogenated Liquid Waste Carboy LiquidWaste->HaloBin TripleRinse Triple Rinse with Compatible Solvent EmptyCont->TripleRinse Incineration High-Temp Incineration (>1100°C + Scrubbers) SolidBin->Incineration HaloBin->Incineration TripleRinse->HaloBin Rinsate Deface Deface Label & Discard as Glass/Plastic TripleRinse->Deface Clean Bottle

Workflow for the segregation and disposal of brominated organic waste.

Spill Response & Decontamination

In the event of an accidental spill, rapid and correct containment prevents broader environmental exposure:

  • Immediate Action: Don appropriate PPE, including nitrile or neoprene gloves, safety goggles, and a lab coat.

  • Dry Powder Spills: Do not use water, as it may spread the compound. Carefully sweep up the powder using a static-free brush and dustpan. Place the collected powder into a sealed container and tag it as Halogenated Solid Waste.

  • Liquid/Solution Spills: Contain the perimeter of the leak. Soak up the solvent mixture using inert, chemically resistant absorbent pads[7]. Place all saturated spill pads into a heavy-duty sealed bag, label it as hazardous waste, and request immediate pickup from your Environmental Health and Safety (EH&S) department[7].

References

1.[8] 7.2 Organic Solvents - Environment, Health and Safety. Cornell University. 2.[6] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. 3.[7] Halogenated Solvents in Laboratories - Campus Operations. Temple University. 4.[10] Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. 5.[9] Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. 6.[11] Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. 7.[1] Pharmaceutical Intermediates Manufacturer. Huateng Pharma. 8.[2] Basic principles of waste incineration. Basel Convention. 9.[4] Nonsolvent Halogenated Organics. Taylor & Francis Online. 10.[3] Investigating the Thermal Decomposition of PFAS in a Full-Scale Commercial Hazardous Waste Incinerator. KOBV. 11.[5] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Environmental Protection Agency (EPA).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.